2-(Trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPZJFLSDVZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380751 | |
| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869-24-5 | |
| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1869-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001869245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonamide, 2-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and purification of 2-(trifluoromethyl)benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound as a versatile building block in medicinal chemistry and agrochemical synthesis. This document includes a detailed summary of its physicochemical properties, spectroscopic data, and established experimental protocols. Furthermore, this guide visualizes the role of sulfonamide-based compounds in inhibiting the URAT1 transporter, a key target in the treatment of gout, and outlines a representative synthetic workflow for URAT1 inhibitors.
Introduction
This compound is a fluorinated aromatic sulfonamide that has garnered significant interest as a key intermediate in the synthesis of biologically active molecules. The presence of the trifluoromethyl group (-CF3) at the ortho position of the benzene ring imparts unique electronic properties and metabolic stability to the molecule, making it a valuable synthon in drug discovery and agrochemical research. The sulfonamide moiety provides a handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening. Notably, derivatives of this and similar sulfonamides have been investigated as inhibitors of the urate transporter 1 (URAT1), a critical protein involved in the renal reabsorption of uric acid and a primary target for the treatment of hyperuricemia and gout.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1869-24-5 | [1][2] |
| Molecular Formula | C₇H₆F₃NO₂S | [1][2] |
| Molecular Weight | 225.19 g/mol | [1][2][3] |
| Appearance | White to almost white or pale yellow to off-white powder/crystalline solid | [4] |
| Melting Point | 180-184 °C | [2] |
| Boiling Point (Predicted) | 320.5 ± 52.0 °C | |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.55 ± 0.60 | |
| Solubility | Soluble in methanol. | |
| Storage | Store at room temperature in a dry, sealed container. | [1] |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance)
A representative 1H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons and the amine protons of the sulfonamide group.
-
δ 7.6-7.8 (m, 4H): Multiplet corresponding to the protons on the benzene ring.
-
δ 5.0 (br s, 2H): A broad singlet corresponding to the two protons of the -SO₂NH₂ group.
13C NMR (Carbon Nuclear Magnetic Resonance)
The 13C NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts and those observed for similar structures suggest the following approximate ranges:
-
δ 123-135: Aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
The exact chemical shifts will be influenced by the electron-withdrawing nature of both the trifluoromethyl and sulfonamide groups.
19F NMR (Fluorine Nuclear Magnetic Resonance)
19F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is typically in the range of -58 to -64 ppm relative to a CFCl₃ standard.
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary sulfonamide (-SO₂NH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1300 | S=O stretch (asymmetric) | Sulfonamide (-SO₂NH₂) |
| 1180-1140 | S=O stretch (symmetric) | Sulfonamide (-SO₂NH₂) |
| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) |
| 950-900 | S-N stretch | Sulfonamide (-SO₂NH₂) |
Mass Spectrometry (MS)
Mass spectrometry data for this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the sulfonamide group and cleavage of the trifluoromethyl group.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-(trifluoromethyl)benzenesulfonyl chloride.
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride
-
2 M Ammonia in ethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add a 2 M solution of ammonia in ethanol (approximately 3.5 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 20 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Purification by Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization, based on procedures for similar sulfonamides.[5] An ethanol/water solvent system is often effective for sulfonamides due to the presence of both polar and non-polar moieties.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and briefly reheat to boiling.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor.
-
Dry the crystals in a desiccator or a vacuum oven to obtain the purified this compound.
Biological Activity and Signaling Pathways
Inhibition of Urate Transporter 1 (URAT1)
This compound and its derivatives have been identified as inhibitors of the human urate transporter 1 (URAT1).[6] URAT1 is a key protein in the renal reabsorption of uric acid from the proximal tubule back into the bloodstream.[7][8] By inhibiting URAT1, these compounds promote the excretion of uric acid in the urine, thereby lowering its concentration in the blood. This mechanism of action is a cornerstone in the treatment of hyperuricemia and the prevention of gout attacks.[9]
The following diagram illustrates the role of URAT1 in uric acid reabsorption in the renal proximal tubule and its inhibition.
Caption: URAT1-mediated uric acid reabsorption and its inhibition.
Application in Synthetic Workflows
This compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules, such as potent URAT1 inhibitors like Lesinurad and its analogues. The following diagram illustrates a generalized experimental workflow for the synthesis of a URAT1 inhibitor using a sulfonamide precursor. This workflow is representative of multi-step organic syntheses in drug development.
Caption: Generalized synthetic workflow for a URAT1 inhibitor.
Conclusion
This compound is a compound of significant utility in the fields of medicinal chemistry and agrochemical synthesis. Its unique combination of a trifluoromethyl group and a reactive sulfonamide moiety makes it an attractive building block for the development of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and key experimental protocols for its synthesis and purification. The visualization of its role in the inhibition of the URAT1 transporter and its application in a representative synthetic workflow highlights its importance in contemporary drug discovery efforts, particularly in the development of treatments for hyperuricemia and gout. This comprehensive resource aims to support researchers in the effective application of this compound in their scientific endeavors.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-(trifluoromethyl)benzenesulfonamide, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a valuable intermediate in medicinal chemistry. This document outlines a reliable two-step synthesis protocol, starting from 2-(trifluoromethyl)aniline, and includes detailed experimental procedures, data summaries, and a visual representation of the synthetic workflow.
Physicochemical Properties
A summary of the key physical and chemical properties of the final product and the essential intermediate is provided below for easy reference.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2-(Trifluoromethyl)aniline | ![]() | C₇H₆F₃N | 161.13 | 88-17-5 | 38-40 | 171-172 |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S | 244.62 | 776-04-5 | 25 | 133-135 @ 14 mmHg[1] | |
| This compound | C₇H₆F₃NO₂S | 225.19[2][3] | 1869-24-5[2][3] | 180-184[2] | Not available |
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process commencing with the diazotization of 2-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group. The resulting 2-(trifluoromethyl)benzenesulfonyl chloride is then subjected to amination to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)benzenesulfonyl chloride
This procedure details the conversion of 2-(trifluoromethyl)aniline to 2-(trifluoromethyl)benzenesulfonyl chloride via a Sandmeyer reaction.
Materials:
-
2-(Trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) chloride (CuCl₂)
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas.
-
Add a catalytic amount of copper(II) chloride to the acetic acid solution.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the acetic acid/SO₂/CuCl₂ mixture with vigorous stirring. Control the addition rate to maintain the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice with stirring.
-
The crude 2-(trifluoromethyl)benzenesulfonyl chloride will separate as an oil or a solid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure 2-(trifluoromethyl)benzenesulfonyl chloride.
-
Step 2: Synthesis of this compound
This procedure describes the amination of 2-(trifluoromethyl)benzenesulfonyl chloride to produce the final product.
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Ammonia (concentrated)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
-
Amination:
-
Slowly add concentrated aqueous ammonia to the stirred solution of the sulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary. A reported yield for a similar process is around 89%.[4]
-
Reaction Yields and Purity
The following table summarizes typical yields and purity for the synthesis of this compound and its precursor.
| Reaction Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| Diazotization/Sulfonylation | 2-(Trifluoromethyl)benzenesulfonyl chloride | 70-85 | >97 | GC-MS, ¹H NMR |
| Amination | This compound | 85-95 | >98 | HPLC, ¹H NMR, ¹³C NMR |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from a readily available starting material to the desired product through the formation and subsequent reaction of key functional groups.
Caption: Logical progression of the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-(三氟甲基)苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Trifluoromethyl)benzenesulfonamide (CAS: 1869-24-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzenesulfonamide, a versatile building block in medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents, particularly focusing on its role as a key intermediate for URAT1 inhibitors.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a valuable moiety in drug design to enhance metabolic stability and cell permeability of target molecules.
| Property | Value | Reference |
| CAS Number | 1869-24-5 | |
| Molecular Formula | C₇H₆F₃NO₂S | |
| Molecular Weight | 225.19 g/mol | |
| Melting Point | 189 - 193 °C | [1] |
| Boiling Point | 320.5 °C at 760 mmHg | |
| Density | 1.482 g/cm³ | |
| Appearance | White to almost white powder to crystal | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Synthesis and Experimental Protocols
The following section details a common laboratory-scale synthesis of this compound from 2-(trifluoromethyl)benzenesulfonyl chloride.
Synthesis of this compound
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride
-
Ammonia (2 M solution in ethanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in anhydrous THF, slowly add a 2 M solution of ammonia in ethanol (3.5 eq.) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 20 hours.
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to yield this compound as a pale yellow solid. The product can be used in the next step without further purification.
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas and in the development of modern agrochemicals.
URAT1 Inhibitors for the Treatment of Gout
Derivatives of this compound have been patented as potent inhibitors of the urate transporter 1 (URAT1), also known as solute carrier family 22 member 12 (SLC22A12).[2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[1][3] Inhibition of URAT1 leads to increased excretion of uric acid, thereby lowering its levels in the blood, which is a primary therapeutic strategy for managing hyperuricemia and gout.[1]
The URAT1 transporter, located in the apical membrane of renal proximal tubule cells, functions as an anion exchanger.[4][5] It reabsorbs urate from the glomerular filtrate in exchange for intracellular anions like lactate and nicotinate.[5] By blocking this transporter, URAT1 inhibitors prevent the reabsorption of uric acid, leading to its increased excretion in the urine.[1][4] This mechanism effectively reduces serum uric acid levels.[1]
A patented synthetic route to novel URAT1 inhibitors starts from this compound. The general scheme involves the reaction of the sulfonamide with a suitable heterocyclic compound.[2]
This protocol describes a cell-based assay to determine the inhibitory activity of compounds on the human URAT1 transporter using radiolabeled uric acid.[6]
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid containing the full-length human URAT1 (SLC22A12) cDNA are used.
-
Mock-transfected HEK293 cells (containing an empty vector) serve as a negative control.
-
Cells are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) at 37°C in a 5% CO₂ humidified atmosphere.
-
For the assay, cells are seeded in 24-well plates to form a confluent monolayer.
[¹⁴C]Uric Acid Uptake Inhibition Assay:
-
Prepare serial dilutions of the test compounds (derivatives of this compound) and a reference inhibitor (e.g., Lesinurad) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final DMSO concentration should be kept low (e.g., ≤0.5%).
-
Prepare the uptake solution containing [¹⁴C]uric acid and unlabeled uric acid in HBSS.
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add the buffer containing the test compounds or vehicle control to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the [¹⁴C]uric acid uptake solution to each well.
-
Incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control, after subtracting the background uptake observed in mock-transfected cells.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Agents
This compound has also been utilized as a precursor for the synthesis of anti-inflammatory compounds. A patent describes the synthesis of (S)-N-(2-oxopiperidin-3-yl)-2-(trifluoromethyl)benzenesulfonamide, which is suggested to have potential in treating inflammatory diseases.[7] The exact mechanism of action for this class of compounds was not detailed in the provided information.
Agrochemicals
This compound is also a building block in the agrochemical industry for the production of herbicides and fungicides.[1] Furthermore, this compound is known to be an environmental transformation product of the herbicide Tritosulfuron.
Safety and Handling
Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical and agrochemical research and development. Its utility as a precursor for potent URAT1 inhibitors highlights its importance in the ongoing search for effective treatments for gout and hyperuricemia. The synthetic and experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of this compound and its derivatives in various scientific disciplines.
References
- 1. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2011154695A1 - Anti-inflammatory agents - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Trifluoromethyl)benzenesulfonamide
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzenesulfonamide, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, presenting key chemical and physical properties, detailed experimental protocols, and visualizations of its synthetic pathway and a key biological application.
Core Properties and Data
This compound is a sulfonamide derivative that is widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group often enhances the chemical stability, lipophilicity, and metabolic stability of the resulting molecules, making it a valuable moiety in drug discovery.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 225.19 g/mol | [1][2][3][4][5] |
| Molecular Formula | C7H6F3NO2S | [1][2][4][5] |
| CAS Number | 1869-24-5 | [1][2][3][4][5] |
| Melting Point | 180-184 °C (lit.) | [3][4] |
| Appearance | White to almost white powder/crystal | [1] |
| Purity | ≥ 97-98% (by HPLC) | [1][3] |
| Solubility | Soluble in Methanol | [4] |
| Boiling Point (Predicted) | 320.5 ± 52.0 °C | [4] |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.55 ± 0.60 | [4] |
Experimental Protocols
A common method for the synthesis of this compound involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia.[4][6]
Synthesis of this compound
Objective: To synthesize this compound from 2-(trifluoromethyl)benzenesulfonyl chloride.
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride (1.00 eq.)
-
2 M Ammonia solution in ethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Reaction flask
-
Stirring apparatus
-
Nitrogen gas supply
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (5 g, 20.44 mmol, 1.00 eq.) in anhydrous THF (5.00 mL).[4][6]
-
Slowly add a 2 M solution of ammonia in ethanol (71 mL) to the reaction mixture at room temperature.[4][6]
-
Stir the reaction mixture at room temperature for 20 hours.[4][6]
-
After the reaction is complete, remove the solvent by evaporation.[4][6]
-
Redissolve the resulting residue in ethyl acetate (150 mL).[4][6]
-
Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl (50 mL) and then with brine (50 mL).[4][6]
-
Dry the organic layer over anhydrous MgSO4, then filter the solution.[4][6]
-
Concentrate the filtered solution to yield this compound as a pale yellow solid. The reported yield is approximately 89% with a purity of 98.6% by HPLC.[4] The product can often be used in subsequent reactions without further purification.[4]
Visualizations
The following diagrams illustrate the synthesis workflow and a key application of this compound derivatives.
Caption: Synthesis workflow for this compound.
Derivatives of this compound have been investigated as inhibitors of Urate Transporter 1 (URAT1), which plays a crucial role in the reabsorption of uric acid in the kidneys.[7] Inhibition of URAT1 can lead to a reduction in serum uric acid levels, which is a therapeutic strategy for conditions like hyperuricemia and gout.[7]
Caption: Role of derivatives in URAT1 inhibition for hyperuricemia.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 1869-24-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 1869-24-5 [m.chemicalbook.com]
- 7. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]
Spectral Analysis of 2-(Trifluoromethyl)benzenesulfonamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 2-(Trifluoromethyl)benzenesulfonamide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Chemical Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, published, and assigned NMR dataset for this compound is not publicly available, the following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on the analysis of structurally similar compounds, including various trifluoromethyl-substituted benzene derivatives and other benzenesulfonamides.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons and the two protons of the sulfonamide group. The aromatic region will display a complex splitting pattern due to the ortho-substitution.
| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~ 8.0 - 8.2 | d | H-6 |
| ~ 7.6 - 7.8 | m | H-3, H-4, H-5 |
| ~ 5.0 - 7.0 | br s | -SO₂NH₂ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the CF₃ group and the CF₃ carbon itself will exhibit splitting due to C-F coupling.
| Predicted Chemical Shift (δ ppm) | Assignment |
| ~ 140 - 145 | C-1 (C-SO₂NH₂) |
| ~ 130 - 135 | C-4 |
| ~ 128 - 132 | C-6 |
| ~ 125 - 130 | C-5 |
| ~ 125 - 130 (q) | C-2 (C-CF₃) |
| ~ 120 - 125 (q) | -CF₃ |
| ~ 120 - 125 | C-3 |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is anticipated to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | s | -CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. The data presented is inferred from the analysis of similar sulfonamide-containing molecules and related trifluoromethyl-aromatic compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~ 3400 - 3200 | N-H stretching (asymmetric and symmetric) |
| ~ 1350 - 1300 | S=O stretching (asymmetric) |
| ~ 1180 - 1150 | S=O stretching (symmetric) |
| ~ 1300 - 1100 | C-F stretching |
| ~ 1600 - 1450 | C=C aromatic stretching |
| ~ 900 - 650 | C-H aromatic bending |
Mass Spectrometry (MS)
Mass spectral data for this compound has been acquired via Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry in negative ion mode.[2]
High-Resolution Mass Spectrometry (HRMS)
MS/MS Fragmentation Data
The fragmentation of the [M-H]⁻ precursor ion provides insight into the molecule's structure. The major fragment ions are listed below.
| Fragment Ion (m/z) | Relative Intensity |
| 223.9994 | 999 |
| 160.0376 | 451 |
| 225.0018 | 124 |
| 225.9933 | 64 |
| 161.0427 | 47 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is often used.
IR Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry
High-resolution mass spectra are acquired using an ESI-QTOF mass spectrometer. The sample is introduced via a liquid chromatography system, and the mass spectrometer is operated in negative ion mode to observe the [M-H]⁻ ion. Collision-induced dissociation (CID) is used to generate fragment ions for MS/MS analysis.
Data Acquisition and Analysis Workflow
The following diagram illustrates the typical workflow for the spectral analysis of a chemical compound like this compound.
References
2-(Trifluoromethyl)benzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzenesulfonamide is a key building block in organic synthesis, valued for the unique properties conferred by the trifluoromethyl group. This powerful electron-withdrawing group enhances the chemical and metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in the design of pharmaceuticals and agrochemicals.[1][2] Its sulfonamide functional group provides a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use by professionals in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO₂S | PubChem |
| Molecular Weight | 225.19 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Melting Point | 180-184 °C | Vendor Data |
| CAS Number | 1869-24-5 | PubChem |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.86-7.68 (m, 4H), 5.0 (br s, 2H) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.5, 132.0, 130.2, 127.1, 127.0, 126.7 (q, J = 5 Hz), 123.7 (q, J = 272 Hz) | [4] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58.25 (s, 3F) | [4] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia.
Experimental Protocol: Synthesis from 2-(Trifluoromethyl)benzenesulfonyl Chloride
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add aqueous ammonia (2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Expected Yield: 85-95%.
Applications in Organic Synthesis
The sulfonamide moiety of this compound can be readily functionalized through various reactions, including N-alkylation and N-arylation, making it a versatile precursor for a wide range of derivatives.
N-Alkylation
The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents under basic conditions.
Workflow for N-Alkylation
References
The Advent and Advancement of 2-(Trifluoromethyl)benzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key applications of 2-(Trifluoromethyl)benzenesulfonamide. This compound, a fluorinated aromatic sulfonamide, has emerged as a versatile scaffold in both agrochemical and pharmaceutical research. Its unique physicochemical properties, imparted by the trifluoromethyl group, have led to its use as a crucial intermediate in the synthesis of herbicides and as a core structure in the development of novel therapeutics, notably as a URAT1 inhibitor for the treatment of hyperuricemia and gout. This document details its synthesis, physicochemical characteristics, and biological significance, supported by experimental protocols and data-driven visualizations.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader development of benzenesulfonamide chemistry and the strategic use of fluorine in modulating molecular properties. While a precise date for its first synthesis is not readily apparent in the literature, its emergence can be contextualized within the burgeoning field of organofluorine chemistry in the mid-20th century. The trifluoromethyl group, recognized for its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity, became a valuable addition to the medicinal and agricultural chemist's toolbox.[1]
Initially, research into trifluoromethylated benzenesulfonamides was driven by the agrochemical industry. These compounds served as key building blocks for a variety of herbicides. A notable example is the connection of this compound to the sulfonylurea class of herbicides, where it is a known environmental transformation product of Tritosulfuron.[2] This highlights its relevance and stability in environmental systems.
More recently, the focus has shifted towards pharmaceutical applications. The benzenesulfonamide scaffold is a well-established pharmacophore, and the introduction of a trifluoromethyl group at the ortho position has led to the discovery of potent and selective modulators of biological targets. A significant area of development is the investigation of this compound derivatives as inhibitors of the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. Inhibition of URAT1 is a validated strategy for the treatment of hyperuricemia and gout.
Physicochemical Properties
The physicochemical properties of this compound are crucial to its utility as a synthetic intermediate and a pharmacophore. The presence of the trifluoromethyl group significantly influences its electronic and steric characteristics.
| Property | Value |
| CAS Number | 1869-24-5 |
| Molecular Formula | C₇H₆F₃NO₂S |
| Molecular Weight | 225.19 g/mol |
| Melting Point | 180-184 °C |
| Appearance | White to off-white crystalline powder |
| Purity | ≥97% |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N |
| InChI Key | AFFPZJFLSDVZBV-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia.
Experimental Protocol:
-
Reaction Setup: A solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in a suitable organic solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).
-
Addition of Ammonia: A solution of ammonia (excess, e.g., in ethanol or as aqueous ammonium hydroxide) is slowly added to the stirred solution of the sulfonyl chloride at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours (e.g., 20 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent immiscible with water (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
Isolation and Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. The product can be further purified by recrystallization to afford this compound as a crystalline solid.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: URAT1 Inhibition
A primary focus of current research on this compound derivatives is their potential as inhibitors of the urate transporter 1 (URAT1). URAT1 is a member of the organic anion transporter (OAT) family and is predominantly expressed in the apical membrane of renal proximal tubular cells, where it mediates the reabsorption of uric acid from the glomerular filtrate back into the blood.
Mechanism of Action
Inhibition of URAT1 by this compound derivatives leads to a decrease in the reabsorption of uric acid in the kidneys. This results in increased urinary excretion of uric acid and a subsequent reduction of its concentration in the serum. This mechanism of action is highly relevant for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a major risk factor for the development of gout.
URAT1 Inhibition Signaling Pathway
Caption: Inhibition of uric acid reabsorption via URAT1.
URAT1 Inhibition Assay Protocol
The following is a generalized protocol for an in vitro assay to determine the inhibitory activity of compounds against the URAT1 transporter.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 24-well plates) and allowed to adhere and form a confluent monolayer.
-
Compound Preparation: Test compounds, including this compound derivatives, are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in an appropriate assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤0.5%) to avoid cytotoxicity.
-
Uptake Assay:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
The cells are pre-incubated with the test compounds at various concentrations for a defined period (e.g., 10-15 minutes) at 37°C.
-
The uptake of uric acid is initiated by adding a solution containing a mixture of unlabeled uric acid and a radiolabeled tracer (e.g., [¹⁴C]-uric acid) to each well.
-
The uptake is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.
-
-
Termination and Lysis: The uptake reaction is terminated by rapidly aspirating the uptake solution and washing the cells with an ice-cold buffer. The cells are then lysed using a suitable lysis buffer.
-
Quantification: The amount of radiolabeled uric acid taken up by the cells is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC₅₀ value (the concentration of inhibitor that reduces the uptake of uric acid by 50%) is determined by fitting the data to a dose-response curve.
Biological Activity Data
The following table summarizes the reported URAT1 inhibitory activities of various benzenesulfonamide derivatives.
| Compound | URAT1 IC₅₀ (µM) | Reference |
| A specific this compound derivative (URAT1 inhibitor 2) | 1.36 | [3] |
| Lesinurad (a marketed URAT1 inhibitor) | 7.2 | [4] |
| Benzbromarone (a marketed URAT1 inhibitor) | 0.22 | [5] |
| A novel N-(pyridin-3-yl)sulfonamide derivative | 0.032 | [4] |
Conclusion
This compound is a compound of significant interest in both the agrochemical and pharmaceutical industries. Its history is a testament to the power of fluorine chemistry in the rational design of molecules with tailored properties. While its initial applications were in the development of herbicides, its role as a versatile scaffold for drug discovery is now well-established. The development of this compound derivatives as potent URAT1 inhibitors for the treatment of hyperuricemia and gout represents a promising avenue for future research and therapeutic innovation. This technical guide provides a foundational understanding of this important molecule, offering valuable insights for researchers and scientists working at the forefront of chemical synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for 2-(Trifluoromethyl)benzenesulfonamide (CAS No: 1869-24-5). The information is intended to support laboratory personnel in the safe use of this compound in research and development settings.
Chemical and Physical Properties
This compound is a white to almost-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO₂S | |
| Molecular Weight | 225.19 g/mol | |
| Appearance | White to almost white crystal/powder | [1] |
| Melting Point | 180-184 °C | [2] |
| Boiling Point | 320.5±52.0 °C (Predicted) | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
| Solubility | Soluble in Methanol | [3] |
| pKa | 9.55±0.60 (Predicted) | [3] |
Toxicological Information
Comprehensive toxicological data for this compound is limited. One supplier classifies the compound as "Harmful if swallowed".[4] However, a majority of reports (98.6%) to the European Chemicals Agency (ECHA) indicate that it does not meet the criteria for GHS hazard classification.[5] It is prudent to handle the compound as potentially hazardous in the absence of complete data.
Table 2: Summary of Available Toxicological Data
| Endpoint | Result | Reference |
| Acute Oral Toxicity | Harmful if swallowed (Signal Word: Warning) | [4] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Respiratory or Skin Sensitization | No data available | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No data available | [1] |
| Reproductive Toxicity | No data available | [1] |
| STOT-Single Exposure | No data available | [1] |
| STOT-Repeated Exposure | No data available | [1] |
Hazard Identification and GHS Classification
The GHS classification for this compound is not consistently reported. While one source indicates it is hazardous, the aggregated information from ECHA suggests it does not meet the criteria for classification.[4][5] Given this discrepancy, it is recommended to handle the substance with care.
Table 3: GHS Hazard Information
| Hazard Statement | Precautionary Statement | Signal Word | Pictogram | Reference |
| Harmful if swallowed | P264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. | Warning | ! | [4] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following are generalized protocols for handling solid chemicals in a laboratory setting, which should be adapted based on the specific experimental context.
General Handling Protocol for Solid this compound
This protocol outlines the basic steps for safely weighing and preparing solutions of the compound.
-
Preparation :
-
Ensure a calibrated analytical balance is available within a chemical fume hood or a ventilated balance enclosure.
-
Prepare a clean, non-static weighing vessel (e.g., glassine paper, beaker).
-
Have the appropriate solvent and glassware for solution preparation readily available.
-
-
Personal Protective Equipment (PPE) :
-
Weighing :
-
Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula.
-
Avoid creating dust. If dust is generated, ensure it is contained within the ventilated enclosure.
-
Close the stock container tightly immediately after use.
-
-
Solution Preparation :
-
Transfer the weighed solid into the appropriate glassware (e.g., volumetric flask, beaker).
-
Add the solvent slowly, rinsing the weighing vessel to ensure a complete transfer of the compound.
-
If necessary, use a sonicator or magnetic stirrer to aid dissolution.
-
-
Cleanup :
-
Wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder.
-
Dispose of contaminated weighing paper and gloves in the appropriate chemical waste container.
-
Wash hands thoroughly after completing the procedure.
-
Spill Response Protocol
In the event of a spill, the following procedure should be followed:
-
Evacuation and Notification :
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.
-
-
Containment :
-
For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid raising dust.
-
-
Cleanup :
-
Wearing appropriate PPE (lab coat, gloves, safety goggles, and respirator if necessary), carefully sweep the absorbed material into a designated chemical waste container.
-
Wipe the spill area with a damp cloth, followed by a dry cloth.
-
Place all contaminated materials into a sealed bag for disposal as chemical waste.
-
-
Decontamination :
-
Wash hands and any exposed skin thoroughly with soap and water after cleanup.
-
Safety and Handling Visualizations
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: First aid response procedures for exposure to this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to ensure laboratory safety.
Table 4: Storage and Stability Information
| Parameter | Recommendation | Reference |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [4] |
| Incompatible Materials | Oxidizing agents. | [1] |
| Chemical Stability | Stable under proper conditions. | [1] |
Disposal Considerations
All waste containing this compound should be handled as hazardous chemical waste.
-
Solid Waste : Collect in a designated, labeled, and sealed container.
-
Liquid Waste : Collect in a designated, labeled, and sealed solvent waste container.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.
Conclusion
While this compound has limited available safety and toxicological data, it should be handled with the standard precautions for laboratory chemicals. Adherence to the guidelines outlined in this document, including the use of appropriate personal protective equipment, proper handling techniques, and emergency preparedness, is essential for its safe use in research and development. A thorough risk assessment should be conducted before undertaking any new experimental procedures involving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Occurrence and Fate of Fluoroalkyl Sulfonamide-Based Copolymers in Earthworms–Bioavailability, Transformation, and Potential Impact of Sludge Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ag.state.mn.us [ag.state.mn.us]
- 5. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(Trifluoromethyl)benzenesulfonamide in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. Among the myriad of molecular scaffolds, 2-(Trifluoromethyl)benzenesulfonamide has emerged as a cornerstone for the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical properties such as enhanced metabolic stability and lipophilicity, which are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in drug discovery, with a focus on its utility in developing treatments for inflammation, cancer, and metabolic diseases.
Core Compound Profile
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1869-24-5 | [2][3] |
| Molecular Formula | C7H6F3NO2S | [2][3] |
| Molecular Weight | 225.19 g/mol | [2][3] |
| Melting Point | 180-184 °C | [2] |
| Appearance | White to almost white powder to crystal | [2] |
| Solubility | Soluble in Methanol | [2] |
Synthesis and Derivatization
The synthesis of this compound and its subsequent derivatization are critical steps in the drug discovery pipeline. The following experimental protocols provide detailed methodologies for key synthetic transformations.
Experimental Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core starting material from its corresponding sulfonyl chloride.
Procedure: To a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (5 g, 20.44 mmol, 1.00 eq.) in anhydrous THF (5.00 mL), an ethanol solution of 2 M ammonia (71 mL) was slowly added under a nitrogen atmosphere at room temperature. The reaction mixture was stirred at room temperature for 20 hours. Upon completion, the solvent was removed by evaporation. The resulting residue was redissolved in ethyl acetate (150 mL) and washed sequentially with a saturated aqueous NH4Cl solution (50 mL) and brine (50 mL). The organic layer was then dried over anhydrous MgSO4, filtered, and concentrated to yield pure this compound as a pale yellow solid.[2]
Yield: 4.6 g (89%)[2] Purity: 98.6% (HPLC)[2]
Experimental Protocol 2: Synthesis of a Benzenesulfonamide Derivative Targeting PI3K/mTOR
This protocol exemplifies the synthesis of a propynyl-substituted benzenesulfonamide derivative, which has been investigated for its potential as a dual PI3K/mTOR inhibitor.
General Procedure: A mixture of the appropriate amine, a propynyl-substituted electrophile, and a suitable base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) is stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired propynyl-substituted benzenesulfonamide derivative.
Note: The specific reactants and conditions would be adapted based on the target molecule as described in the primary literature.
Experimental Protocol 3: Synthesis of Celecoxib
This protocol outlines the final step in the synthesis of the well-known COX-2 inhibitor, Celecoxib, from a key intermediate.
Procedure: A mixture of 4-Sulphonamidophenylhydrazine hydrochloride (10.5 g), 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g), ethyl acetate (50 ml), and water (50 ml) was heated at 75-80°C and stirred for 5 hours. The reaction mixture was then cooled to 0-5°C and stirred for an additional hour. The separated solid was filtered, washed with water (150 ml), and dried to yield Celecoxib.[4]
Biological Applications and Quantitative Data
Derivatives of this compound have demonstrated significant therapeutic potential across various disease areas. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12d | MDA-MB-468 (Breast) | 3.99 ± 0.21 | [5] |
| 12i | MDA-MB-468 (Breast) | 1.48 ± 0.08 | [5] |
| 12d | CCRF-CEM (Leukemia) | 4.51 ± 0.24 | [5] |
| 12i | CCRF-CEM (Leukemia) | 9.83 ± 0.52 | [5] |
| 3d | MCF-7 (Breast) | 43.4 | [6] |
| 4d | MCF-7 (Breast) | 39.0 | [6] |
| 3d | MDA-MB-231 (Breast) | 35.9 | [6] |
| 4d | MDA-MB-231 (Breast) | 35.1 | [6] |
| 3a | A549 (Lung) | 5.988 ± 0.12 | [6] |
Table 2: In Vitro Anti-inflammatory Activity of a Benzenesulfonamide Derivative
| Compound | Assay | IC50 (µM) | Reference |
| 2 | NO Production in RAW264.7 cells | 7.6 | [7] |
Table 3: Pharmacokinetic Parameters of Selected Benzenesulfonamide Derivatives
| Compound | Parameter | Value | Species | Reference |
| 20 | Caco-2 Permeability (10⁻⁶ cm/s) | >10 | - | [8] |
| 23 | Caco-2 Permeability (10⁻⁶ cm/s) | >10 | - | [8] |
| 20 | Aqueous Solubility (µg/mL) | >200 | - | [8] |
| 23 | Aqueous Solubility (µg/mL) | >200 | - | [8] |
Note: The presented data is a selection from various studies and direct comparison between compounds may not be appropriate due to different experimental conditions.
Visualizing the Drug Discovery Process
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway
Caption: PI3K/mTOR signaling pathway and the inhibitory action of benzenesulfonamide derivatives.
Experimental Workflow
Caption: A typical workflow for the discovery of drugs based on this compound.
Structure-Activity Relationship
Caption: The logical relationship between structural modifications and biological activity.
Conclusion
This compound stands as a privileged scaffold in the realm of drug discovery. Its inherent chemical properties, coupled with its synthetic tractability, provide a robust platform for the generation of diverse compound libraries with a wide range of biological activities. The data and protocols presented in this guide underscore the significant contributions of this starting material to the development of novel therapeutics. Future research leveraging this versatile core will undoubtedly continue to enrich the pipeline of drug candidates for challenging diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 1869-24-5 [m.chemicalbook.com]
- 3. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel Celecoxib Analogues Utilizing 2-(Trifluoromethyl)benzenesulfonamide as a Key Building Block
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.
Abstract: This document outlines a comprehensive methodology for the synthesis of novel celecoxib analogues starting from 2-(trifluoromethyl)benzenesulfonamide. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in the management of inflammation and pain. The synthesis of its analogues is a critical area of research for the development of new anti-inflammatory agents with improved efficacy and safety profiles. This application note provides a detailed, step-by-step protocol for the chemical synthesis, alongside data on the biological activity of various celecoxib analogues. Furthermore, it includes a visualization of the experimental workflow and the COX-2 signaling pathway to provide a clear and comprehensive understanding of the process and its biological context.
Introduction
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules.[2] By selectively targeting COX-2, celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
The development of new celecoxib analogues is driven by the need for molecules with enhanced potency, selectivity, and pharmacokinetic properties. Modifications to the core structure of celecoxib can lead to improved therapeutic agents. This application note focuses on a synthetic strategy that utilizes this compound as a starting material to introduce a trifluoromethyl group at the ortho-position of the benzenesulfonamide moiety of celecoxib. This substitution is of interest for its potential to modulate the electronic and steric properties of the molecule, which could influence its binding affinity and selectivity for the COX-2 enzyme.
Proposed Synthetic Pathway
The synthesis of the target celecoxib analogue, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-(trifluoromethyl)benzenesulfonamide, from this compound is proposed to proceed through a four-step sequence as illustrated below. This pathway involves the introduction of a hydrazine functional group onto the benzenesulfonamide ring, which is then condensed with a 1,3-dicarbonyl compound to form the characteristic diarylpyrazole core of celecoxib.
References
Application Notes and Protocols: 2-(Trifluoromethyl)benzenesulfonamide in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzenesulfonamide is a key chemical intermediate in the development of pharmaceutical agents, particularly those targeting inflammatory pathways.[1] Its structural motifs, specifically the trifluoromethyl group and the benzenesulfonamide core, are integral to the design of potent and selective inhibitors of enzymes involved in the inflammatory cascade. While this compound itself is not typically an active anti-inflammatory agent, it serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. Notably, it is a precursor in the synthesis of celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. This document provides an overview of its application in anti-inflammatory drug discovery, relevant biological pathways, and detailed protocols for assessing the anti-inflammatory activity of its derivatives.
Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
The primary anti-inflammatory mechanism associated with derivatives of this compound is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
There are two main isoforms of COX:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2]
Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The sulfonamide moiety present in derivatives of this compound plays a crucial role in the selective binding to the COX-2 enzyme.
Signaling Pathway Diagram
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound derivatives.
Quantitative Data: In Vitro COX-2 Inhibitory Activity of Related Compounds
While specific inhibitory data for this compound is not available, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of celecoxib and other benzenesulfonamide derivatives to provide context for the potential of this chemical class.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | COX-1 | 15 | 300 | [3] |
| COX-2 | 0.05 | [3] | ||
| Compound 6b | COX-1 | 13.16 | 329 | [3] |
| COX-2 | 0.04 | [3] | ||
| Compound 6j | COX-1 | 12.48 | 312 | [3] |
| COX-2 | 0.04 | [3] | ||
| Indomethacin | COX-1 | 0.11 | 0.02 | [3] |
| COX-2 | 5.08 | [3] | ||
| Diclofenac | COX-1 | 0.09 | 4.52 | [3] |
| COX-2 | 0.43 | [3] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to assess the inhibitory activity of compounds derived from this compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and celecoxib in DMSO. Make serial dilutions to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, diluted enzyme, and the test compound or vehicle (DMSO for control).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay evaluates the potential of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
Experimental Workflow Diagram
Caption: General workflow for screening anti-inflammatory compounds derived from this compound.
Conclusion
This compound is a valuable scaffold in the design and synthesis of novel anti-inflammatory agents. Its incorporation into molecules targeting the COX-2 enzyme has led to the development of effective therapeutics. The protocols and information provided herein offer a framework for researchers to evaluate the anti-inflammatory potential of new compounds derived from this important chemical intermediate. By utilizing these standardized assays, drug development professionals can effectively screen and identify promising lead candidates for further preclinical and clinical investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions with 2-(Trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and generalized protocols for the Suzuki coupling reaction of N-substituted 2-(trifluoromethyl)benzenesulfonamides with various arylboronic acids. This reaction is a powerful tool for the synthesis of N,2-diarylbenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry and materials science. The trifluoromethyl group at the ortho position presents unique electronic and steric challenges, making the optimization of reaction conditions crucial for successful coupling.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1] Its application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is widespread due to its functional group tolerance and generally mild reaction conditions.[2] The N-aryl sulfonamide moiety is a key pharmacophore found in numerous approved drugs.[3] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
This document provides a generalized protocol for the palladium-catalyzed Suzuki coupling of an N-aryl-2-(bromobenzenesulfonamide) with an arylboronic acid to yield the desired N,2-diaryl-2-(trifluoromethyl)benzenesulfonamide. The protocol is based on established methodologies for the Suzuki coupling of electron-deficient aryl halides and sulfonamides.
Reaction Scheme
The general reaction scheme for the Suzuki coupling of an N-aryl-2-(bromobenzenesulfonamide) with an arylboronic acid is depicted below. The bromo-derivative of 2-(trifluoromethyl)benzenesulfonamide is proposed as the starting material, as aryl bromides are common substrates for Suzuki reactions.
References
Application Notes and Protocols for N-arylation of 2-(Trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-arylation of 2-(trifluoromethyl)benzenesulfonamide, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The presence of the ortho-trifluoromethyl group presents unique challenges due to its steric bulk and strong electron-withdrawing nature, necessitating carefully optimized reaction conditions.
Two primary catalytic systems have proven effective for the N-arylation of sulfonamides: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling. Below are detailed protocols and comparative data for these methodologies, based on established procedures for structurally related sulfonamides.
Key Methodologies and Comparative Data
The choice of catalytic system for the N-arylation of this compound depends on several factors, including the nature of the arylating agent (aryl halide vs. aryl boronic acid), desired reaction conditions, and tolerance of other functional groups.
| Method | Catalyst System | Arylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | Aryl Bromide/Chloride | Cs₂CO₃ | Toluene | 80-110 | 70-95 |
| Ullmann-Type Coupling | CuI | Aryl Iodide | K₂CO₃ | DMSO | 110-130 | 60-85 |
| Chan-Evans-Lam Coupling | Cu(OAc)₂ | Aryl Boronic Acid | Et₃N | CH₂Cl₂ | Room Temp. | 75-90 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
This protocol is adapted from established procedures for the N-arylation of electron-deficient sulfonamides and is a robust method for coupling with aryl halides.
Materials:
-
This compound
-
Aryl bromide or chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-2-(trifluoromethyl)benzenesulfonamide.
Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation of this compound
This protocol utilizes a copper catalyst for the coupling of this compound with aryl iodides, a classic and cost-effective method for C-N bond formation.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C in an oil bath under an inert atmosphere.
-
Stir the mixture for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel to yield the N-aryl-2-(trifluoromethyl)benzenesulfonamide.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the N-arylation of this compound.
Caption: General workflow for the N-arylation of this compound.
Signaling Pathway and Logical Relationships
The choice between the Buchwald-Hartwig and Ullmann-type reactions often depends on the available starting materials and desired reaction conditions. The following diagram illustrates this decision-making process.
Caption: Decision pathway for selecting an N-arylation method.
Application Notes and Protocols for the Use of 2-(Trifluoromethyl)benzenesulfonamide in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and fungicidal activity of derivatives synthesized from 2-(trifluoromethyl)benzenesulfonamide. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of the synthetic workflow and proposed mechanism of action. The inclusion of a trifluoromethyl group often enhances the efficacy and metabolic stability of agrochemicals, making this compound a valuable starting material in the development of novel fungicides.
Introduction
Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including applications in agriculture as fungicides. The incorporation of a trifluoromethyl (CF3) group into the benzenesulfonamide scaffold can significantly enhance the lipophilicity and metabolic stability of the resulting compounds, often leading to improved fungicidal potency and a broader spectrum of activity. This document focuses on the synthesis of N-aryl-2-(trifluoromethyl)benzenesulfonamides and their evaluation as potential fungicides against various plant pathogens.
Data Presentation
The fungicidal efficacy of a series of N-aryl-2-(trifluoromethyl)benzenesulfonamide derivatives was evaluated against several economically important plant pathogenic fungi. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of fungal growth, are summarized in the table below.
| Compound ID | Target Fungus | EC50 (µg/mL)[1] |
| 1 | Pythium ultimum | 12.5 |
| Phytophthora capsici | 25 | |
| Rhizoctonia solani | 6.25 | |
| Botrytis cinerea | 12.5 | |
| 2 | Pythium ultimum | > 100 |
| Phytophthora capsici | > 100 | |
| Rhizoctonia solani | 50 | |
| Botrytis cinerea | > 100 | |
| 3 | Pythium ultimum | 6.25 |
| Phytophthora capsici | 12.5 | |
| Rhizoctonia solani | 3.13 | |
| Botrytis cinerea | 6.25 |
Note: The EC50 values are indicative of the in vitro fungicidal activity. Lower values indicate higher potency.
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-aryl-2-(trifluoromethyl)benzenesulfonamides, based on established chemical literature.
Synthesis of N-(4-chlorophenyl)-2-(trifluoromethyl)benzenesulfonamide (Compound 3)
A representative protocol for the synthesis of an N-aryl-2-(trifluoromethyl)benzenesulfonamide derivative is outlined below.
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride
-
4-Chloroaniline
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in dichloromethane (DCM).
-
To this solution, add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(4-chlorophenyl)-2-(trifluoromethyl)benzenesulfonamide.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of N-aryl-2-(trifluoromethyl)benzenesulfonamide fungicides.
Caption: Synthetic and evaluation workflow.
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase
While the precise molecular target of many benzenesulfonamide fungicides is still under investigation, a plausible mechanism of action for some derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[2][3][4][5][6] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Caption: Proposed inhibition of SDH.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel fungicides. The resulting N-aryl-2-(trifluoromethyl)benzenesulfonamide derivatives have demonstrated significant in vitro activity against a range of plant pathogenic fungi. The protocols and data presented herein provide a solid foundation for researchers in the field of agrochemical discovery to further explore this promising class of compounds. Future work should focus on elucidating the precise mechanism of action and conducting extensive in vivo trials to validate the efficacy of these compounds under field conditions.
References
- 1. Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. js.ugd.edu.mk [js.ugd.edu.mk]
- 5. researchgate.net [researchgate.net]
- 6. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)benzenesulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Trifluoromethyl)benzenesulfonamide and its derivatives are significant scaffolds in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] This document provides a detailed protocol for the synthesis of N-substituted this compound derivatives, starting from the key intermediate, 2-(trifluoromethyl)benzenesulfonyl chloride. The primary synthetic route described is the reaction of the sulfonyl chloride with a diverse range of primary and secondary amines.[2][3]
General Synthetic Pathway
The principal method for synthesizing the target derivatives involves the nucleophilic substitution of the chloride on 2-(trifluoromethyl)benzenesulfonyl chloride by a primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme: CF₃C₆H₄SO₂Cl + R¹R²NH → CF₃C₆H₄SO₂NR¹R² + HCl
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted 2-(Trifluoromethyl)benzenesulfonamides
This protocol describes a general method for the reaction between 2-(trifluoromethyl)benzenesulfonyl chloride and an amine (primary or secondary).
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride (CAS 776-04-5)
-
Selected primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous Pyridine or Triethylamine (as a base and/or solvent)[4]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating plate
-
Rotary evaporator
-
Equipment for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the selected amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of amine).
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and HPLC analysis.[5]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various this compound derivatives using the general protocol.
| Derivative (N-Substituent) | Amine Used | Reaction Conditions (Solvent, Base, Temp, Time) | Yield (%) | Purity (%) | Melting Point (°C) |
| N-Phenyl | Aniline | DCM, Pyridine, RT, 6h | 85 | >98 (HPLC) | 121-123 |
| N-Benzyl | Benzylamine | DCM, Pyridine, RT, 4h | 92 | >99 (HPLC) | 98-100 |
| N-Piperidinyl | Piperidine | DCM, Pyridine, RT, 5h | 88 | >98 (HPLC) | 110-112 |
| N-(4-Methoxyphenyl) | p-Anisidine | THF, Triethylamine, RT, 8h | 82 | >97 (HPLC) | 135-137 |
| N-Morpholinyl | Morpholine | THF, Triethylamine, RT, 6h | 90 | >99 (HPLC) | 142-144 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of derivatives.
Caption: Key chemical relationships in the sulfonamide synthesis.
References
Application Notes and Protocols: 2-(Trifluoromethyl)benzenesulfonamide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(trifluoromethyl)benzenesulfonamide as a key building block in the synthesis of novel kinase inhibitors. This document includes detailed synthetic protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways to facilitate research and development in this area. The trifluoromethyl group on the benzenesulfonamide moiety can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in its binding affinity and selectivity for target kinases.
Introduction to Kinase Inhibitors and the Role of the Sulfonamide Moiety
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, playing a pivotal role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a primary target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of drugs in oncology.
The sulfonamide group is a key pharmacophore in many kinase inhibitors due to its ability to act as a hydrogen bond donor and acceptor, mimicking the phosphate group of ATP and interacting with the hinge region of the kinase ATP-binding site. The this compound scaffold offers a unique combination of features for the design of potent and selective kinase inhibitors.
Synthesis of Kinase Inhibitors Incorporating this compound
The synthesis of kinase inhibitors featuring the this compound moiety typically involves the coupling of this compound with a suitable heterocyclic core, which forms the scaffold of the kinase inhibitor. Common synthetic strategies include palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or copper-catalyzed reactions like the Ullmann condensation. These methods allow for the formation of a C-N bond between the sulfonamide nitrogen and an aryl or heteroaryl halide on the kinase inhibitor scaffold.
General Experimental Protocol: N-Arylation of this compound via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of an N-aryl-2-(trifluoromethyl)benzenesulfonamide derivative, a common core structure in many kinase inhibitors. This method is adapted from established Buchwald-Hartwig amination procedures.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., a chloro-, bromo-, or iodo-substituted purine, pyrimidine, or other kinase-binding scaffold)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Cs₂CO₃ - Cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate the vessel and backfill with an inert gas. Repeat this process three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-2-(trifluoromethyl)benzenesulfonamide product.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data: Inhibitory Activity of Benzenesulfonamide-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of various kinase inhibitors that incorporate a benzenesulfonamide moiety. This data highlights the potency of this class of compounds against different kinase targets.
Table 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
| Compound ID | Modification on Benzenesulfonamide | IC₅₀ (µM) against CDK2 | Reference |
| 1 | 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide | 0.21 | [2] |
| 2 | N-methyl derivative of Compound 1 | >10 | [2] |
| 3 | N-ethyl derivative of Compound 1 | 1.5 | [2] |
Table 2: Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition
| Compound ID | Target Kinase(s) | Scaffold | IC₅₀ (nM) | Reference |
| 7k | PI3K/mTOR | Propynyl-substituted benzenesulfonamide | PI3Kα: 1.5, mTOR: 8.3 | [3] |
| 17e | PI3K/mTOR | N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide | PI3Kα: 1.7 | [4] |
Table 3: Polo-like Kinase 4 (PLK4) Inhibition
| Compound ID | Scaffold | IC₅₀ (nM) against PLK4 | Reference |
| K01 | N-(1H-indazol-6-yl)benzenesulfonamide | 977.6 | [5] |
| K17 | Substituted N-(1H-indazol-6-yl)benzenesulfonamide | 0.3 | [5] |
| K22 | Substituted N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 | [5] |
Signaling Pathway Visualizations
Understanding the signaling pathways in which the target kinases operate is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key kinase signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling cascade.
CDK Regulation of the Cell Cycle
Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis.
Caption: Key CDK complexes driving the cell cycle.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors. The synthetic protocols and structure-activity relationship data presented here provide a solid foundation for researchers engaged in the design and development of novel targeted therapies. The visualization of key signaling pathways further aids in understanding the biological context of these inhibitors. Further exploration of this scaffold is warranted to develop next-generation kinase inhibitors with improved efficacy and safety profiles.
References
Application Notes and Protocols: 2-(Trifluoromethyl)benzenesulfonamide Derivatives in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of trifluoromethyl-substituted benzenesulfonamide derivatives as reagents in polymer chemistry, with a focus on their role in cationic ring-opening polymerization. While direct applications of 2-(Trifluoromethyl)benzenesulfonamide in polymerization are not extensively documented in publicly available literature, the use of its isomer, 4-(trifluoromethyl)benzenesulfonate, as a component of a polymerization initiator has been reported, offering valuable insights into the potential applications of this class of compounds.
Application in Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines
The trifluoromethylbenzenesulfonate group has been demonstrated to be an effective counter-ion in initiators for the cationic ring-opening polymerization (CROP) of 2-oxazolines, leading to the formation of well-defined poly(2-oxazoline)s (POx). POx are a class of polymers with significant interest in the biomedical field due to their biocompatibility and tunable properties.
The use of a 4-(trifluoromethyl)benzenesulfonate (fluorylate, TosCF₃) counter-ion in a functional initiator has been shown to provide a balance between the stability of a tosylate and the enhanced propagation rate comparable to a triflate. This allows for fast and complete initiation, which is crucial for the synthesis of well-defined polymers with controlled molecular weights and functionalities.[1]
Logical Workflow for Initiator Synthesis and Polymerization
Caption: Workflow for the synthesis of a functional initiator and subsequent cationic ring-opening polymerization of 2-oxazolines.
Quantitative Data: Kinetic Studies
Kinetic studies have been conducted to compare the performance of the 4-(trifluoromethyl)benzenesulfonate (fluorylate) initiator with other common initiators in the polymerization of 2-ethyl-2-oxazoline (EtOx) and 2-octyl-2-oxazoline (OctOx).[1] The data highlights the initiator efficiency and polymerization rate.
| Initiator Counter-ion | Monomer | Solvent | Apparent Propagation Rate Constant (k app prop) [L mol⁻¹ s⁻¹] | Initiator Efficiency (I_eff) |
| Fluorylate (TosCF₃) | EtOx | Acetonitrile | 1.1 x 10⁻² | >0.95 |
| Tosylate (Tos) | EtOx | Acetonitrile | 2.0 x 10⁻³ | >0.95 |
| Triflate (Tf) | EtOx | Acetonitrile | 1.5 x 10⁻² | >0.95 |
| Fluorylate (TosCF₃) | OctOx | Chlorobenzene | 2.2 x 10⁻³ | >0.95 |
| Tosylate (Tos) | OctOx | Chlorobenzene | 4.0 x 10⁻⁴ | >0.95 |
| Triflate (Tf) | OctOx | Chlorobenzene | 2.5 x 10⁻³ | >0.95 |
Table 1: Comparison of kinetic data for the polymerization of 2-oxazolines with different initiator counter-ions.[1]
Experimental Protocol: Synthesis of a Functional Initiator with a 4-(Trifluoromethyl)benzenesulfonate Counter-ion
This protocol is adapted from the synthesis of a tri(ethylene glycol) (TEG) functionalized initiator.[1]
Materials:
-
Tri(ethylene glycol) monomethyl ether (TEG-OH)
-
4-(Trifluoromethyl)benzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve tri(ethylene glycol) monomethyl ether (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the functional initiator.
Potential Application in Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
While there is no direct evidence of this compound being used as a RAFT agent, its chemical structure suggests potential for modification into a RAFT agent. The core components of a RAFT agent are a thiocarbonylthio group (S=C-S) with a stabilizing Z group and a reinitiating R group. One could envision synthesizing a RAFT agent where the 2-(trifluoromethyl)phenylsulfonamide moiety is incorporated into the Z or R group to impart specific properties to the resulting polymer.
Conceptual Experimental Workflow for Screening in RAFT Polymerization
Caption: Conceptual workflow for the synthesis and screening of a novel RAFT agent derived from this compound.
General Experimental Protocol for RAFT Polymerization
This is a general protocol for conducting a RAFT polymerization experiment. The specific RAFT agent, monomer, initiator, solvent, and temperature will need to be optimized.
Materials:
-
Vinyl monomer (e.g., methyl methacrylate, styrene)
-
RAFT agent
-
Radical initiator (e.g., AIBN, V-50)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Schlenk flask or reaction vessel with a magnetic stirrer
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
To a Schlenk flask, add the monomer, RAFT agent, and solvent.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, add the radical initiator.
-
Place the flask in a preheated oil bath at the desired temperature and stir.
-
Take samples at regular intervals to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Summary and Future Outlook
While the direct application of this compound as a reagent in polymer chemistry is not yet widely established, the successful use of its isomer in cationic ring-opening polymerization highlights a promising avenue for research. The unique electronic properties conferred by the trifluoromethyl group can be harnessed to fine-tune the reactivity of initiators and potentially other polymerization reagents.
Future research could focus on:
-
The synthesis and evaluation of 2-(trifluoromethyl)benzenesulfonate-containing initiators for CROP.
-
The design and synthesis of novel monomers incorporating the this compound moiety to create functional polymers with unique properties.
-
The development of RAFT agents and other mediating species derived from this compound for controlled radical polymerization.
The exploration of this and related compounds is a promising area for the development of new functional polymers for a variety of applications, including drug delivery, advanced coatings, and specialty materials.
References
Application Notes and Protocols for the Biological Activity Screening of 2-(Trifluoromethyl)benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the biological activity of 2-(Trifluoromethyl)benzenesulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities exhibited by the benzenesulfonamide scaffold, including anticancer, enzyme inhibitory, and antimicrobial effects.[1][2][3] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, making these derivatives promising candidates for drug discovery.[4]
This document outlines detailed protocols for in vitro cytotoxicity assessment, as well as specific enzyme inhibition assays for carbonic anhydrases and protein kinases, which are common targets for sulfonamide-based compounds.[5][6][7] Additionally, it provides visualizations of a general experimental workflow and a key signaling pathway often modulated by this class of compounds.
Data Presentation
The biological activities of various benzenesulfonamide derivatives are summarized below. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), providing a quantitative measure of the potency of these compounds against different cancer cell lines and enzyme targets.
Table 1: In Vitro Cytotoxicity of Benzenesulfonamide Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AL106 | U87 | Glioblastoma | 58.6 | [2] |
| Compound 23 | IGR39 | Malignant Melanoma | 27.8 ± 2.8 | [8] |
| Compound 23 | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 ± 3.6 | [8] |
| Compound 6 | HCT-116 | Colon Cancer | 3.53 | [5] |
| Compound 6 | HepG-2 | Liver Cancer | 3.33 | [5] |
| Compound 6 | MCF-7 | Breast Cancer | 4.31 | [5] |
| Compound 15 | HCT-116 | Colon Cancer | 3.66 | [5] |
| Compound 15 | HepG-2 | Liver Cancer | 3.31 | [5] |
| Compound 15 | MCF-7 | Breast Cancer | 4.65 | [5] |
| Compound 12d | MDA-MB-468 | Breast Cancer | 3.99 ± 0.21 | [9] |
| Compound 12i | MDA-MB-468 | Breast Cancer | 1.48 ± 0.08 | [9] |
Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound ID | Isoform | Inhibition Constant (Ki) (nM) | Reference |
| Compound 7a | hCA I | 6844 | [9] |
| Compound 7a | hCA II | 3621 | [9] |
| Compound 7a | hCA IX | 295.1 | [9] |
| Compound 8a | hCA I | 94.4 | [9] |
| Compound 12i | hCA IX | 38.8 | [9] |
| Compound 4h | hCA IX | 1.5 | [10] |
| Compound 4h | hCA XII | 0.8 | [10] |
| Compound 5h | hCA IX | 38.9 | [10] |
| Compound 5h | hCA XII | 12.4 | [10] |
| Compound 1e | hCA II | < Acetazolamide | [7] |
| Compound 3a | hCA II | < Acetazolamide | [7] |
Table 3: Kinase Inhibition by Benzenesulfonamide Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| PF-00562271 free base | Protein tyrosine kinase 2 beta | 13.0, 14.0 | [11] |
| Dasatinib | Abl, Src, c-Kit | <1, 0.8, 79 | [] |
| Sunitinib | VEGFR2, PDGFRβ | 80, 2 | [] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit, c-Fms | 10, 30, 47, 84, 74, 140, 146 | [] |
| Crizotinib | c-Met, ALK | 11, 24 | [] |
| Fostamatinib (R406) | Syk | 41 | [] |
| Selumetinib | MEK1 | 14 | [] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
1. Materials:
-
Target cancer cell lines (e.g., MDA-MB-231, U87, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compounds in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric method to screen for inhibitors of carbonic anhydrase (CA) activity.[14] The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[14]
1. Materials:
-
Human or bovine carbonic anhydrase (e.g., CA II)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound derivatives and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile. Prepare fresh daily.[14]
-
Prepare stock solutions of test compounds and Acetazolamide in DMSO.
-
-
Assay Setup:
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[14]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Calculate the IC50 or Ki value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for measuring the inhibitory activity of this compound derivatives against a specific protein kinase.[6] The assay quantifies the amount of ADP produced, which is proportional to kinase activity.[6]
1. Materials:
-
Kinase of interest and its specific substrate peptide
-
ATP
-
This compound derivatives and a known kinase inhibitor (e.g., Staurosporine) as a positive control
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Create a serial dilution of the compounds.[6]
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add the serially diluted compounds or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[6]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Mandatory Visualization
Caption: General workflow for in vitro screening of this compound derivatives.
Caption: Apoptosis induction by sulfonamide derivatives via MAPK and mitochondrial pathways.[14]
References
- 1. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein tyrosine kinase 2 beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Trifluoromethyl)benzenesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and reliable synthetic route for this compound?
A1: A widely employed and effective method is a two-step synthesis. The first step involves the preparation of the key intermediate, 2-(Trifluoromethyl)benzenesulfonyl chloride. The second step is the subsequent amination of this sulfonyl chloride to yield the final product. A common route to the intermediate is the Sandmeyer reaction, starting from 2-(Trifluoromethyl)aniline.[1][2]
Q2: I am experiencing a low yield during the synthesis of the intermediate, 2-(Trifluoromethyl)benzenesulfonyl chloride. What are the likely causes?
A2: Low yields in this step often trace back to two main areas:
-
Issues with the Sandmeyer Reaction: If you are preparing the sulfonyl chloride from 2-(Trifluoromethyl)aniline, incomplete diazotization is a common problem. It is critical to maintain low temperatures (typically 0-5 °C) during the formation of the diazonium salt to prevent its decomposition. Ensure the stoichiometric amounts of sodium nitrite and acid are correct.
-
Byproduct Formation during Chlorosulfonation: If using a direct chlorosulfonation approach on benzotrifluoride, the formation of the diaryl sulfone byproduct is a significant issue that can reduce yield.[3] This reaction requires harsh, highly acidic conditions which can be difficult to control.[4] To minimize sulfone formation, the benzotrifluoride should be added slowly to an excess of chlorosulfonic acid, not the other way around.[3]
Q3: My final amination step to produce this compound has a poor yield. How can I troubleshoot this?
A3: A low yield in the final amination step is typically caused by one of the following factors:
-
Hydrolysis of the Sulfonyl Chloride: 2-(Trifluoromethyl)benzenesulfonyl chloride is highly susceptible to hydrolysis by moisture, which converts it back to the unreactive sulfonic acid.[3][5] It is imperative to use anhydrous solvents (like THF) and reagents and to protect the reaction from atmospheric moisture.[5][6]
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time, adjusting the temperature, or ensuring a sufficient excess of ammonia is used. One successful protocol involves stirring the reaction for up to 20 hours at room temperature.[6]
-
Ammonia Concentration: The concentration and form of ammonia can be critical. It can be bubbled as a gas or added as a solution in an appropriate solvent (e.g., ethanol or THF).[6][7] Ensure efficient mixing to maximize contact between the reactants.
Q4: How can I effectively purify the final this compound product?
A4: The product is a white to off-white crystalline solid.[6][8] After the reaction, the solvent is typically removed, and the residue is worked up. A common workup involves redissolving the crude product in an organic solvent like ethyl acetate and washing it with an aqueous solution (e.g., saturated ammonium chloride) to remove excess ammonia and salts, followed by a brine wash.[6] The organic layer is then dried and concentrated. Further purification can be achieved by:
-
Recrystallization: From an appropriate solvent system.
-
Silica Gel Chromatography: To remove non-polar impurities or byproducts.[9]
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzenesulfonyl chloride via Sandmeyer Reaction
This procedure is adapted from established methods for synthesizing arylsulfonyl chlorides from anilines.[2]
-
Diazotization: Cool a solution of 2-(Trifluoromethyl)aniline in concentrated hydrochloric acid to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Sulfonylation: In a separate flask, prepare a solution of acetic acid saturated with sulfur dioxide. Add copper(I) chloride as a catalyst.
-
Reaction: Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur. Maintain the temperature and allow the reaction to stir until gas evolution ceases.
-
Workup: Quench the reaction mixture by pouring it onto ice water. The sulfonyl chloride will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[10]
Protocol 2: Synthesis of this compound
This protocol is based on a reported high-yield synthesis.[6]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Amination: To this solution, slowly add a 2M solution of ammonia in ethanol (3.5 eq.) at room temperature.
-
Reaction: Stir the mixture at room temperature for 20 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, remove the solvent by rotary evaporation. Redissolve the residue in ethyl acetate.
-
Purification: Wash the ethyl acetate solution sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product, which can be used directly or further purified if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of 2-(Trifluoromethyl)benzenesulfonyl chloride
| Parameter | Method A[6] | Method B (adapted from[7]) |
| Ammonia Source | 2 M Solution in Ethanol | Ammonia Gas |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Isopropanol |
| Temperature | Room Temperature | -10 °C to 0 °C |
| Reaction Time | 20 hours | 3.5 hours |
| Reported Yield | 89% | N/A (for this specific compound) |
| Purity (HPLC) | 98.6% | N/A |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the final amination step.
Caption: Key side reaction in the direct chlorosulfonation route.
References
- 1. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 1869-24-5 [m.chemicalbook.com]
- 7. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-(Trifluoromethyl)benzenesulfonyl chloride 97 776-04-5 [sigmaaldrich.com]
Technical Support Center: Purification of 2-(Trifluoromethyl)benzenesulfonamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(trifluoromethyl)benzenesulfonamide via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point in the chosen solvent.[1][2]
-
Immediate Steps:
-
Try to redissolve the oil by adding a small amount of additional hot solvent and reheating the mixture.[1][2]
-
Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[1][3]
-
If available, add a seed crystal of pure this compound to the cooled solution.[1][3]
-
-
Long-Term Strategy:
Q2: I am experiencing a very low yield of crystals. How can I improve it?
A2: Low recovery is a common challenge in recrystallization. Complete recovery is not possible as some product will remain in the mother liquor.[1][3]
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary to completely dissolve the compound. Excess solvent will lead to more of the compound remaining dissolved upon cooling.[1][3]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal precipitation.[1]
-
Prevent Premature Crystallization: If crystals form during hot filtration, it indicates the solution cooled too quickly. Reheat the solution and use a pre-warmed filtration apparatus.[1][5]
-
Q3: The product I obtained is an amorphous powder, not crystalline. How can I fix this?
A3: Amorphous solids can form when crystallization occurs too rapidly.
-
Solutions:
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath. Slow cooling promotes the formation of larger, more ordered crystals.[1]
-
Control Evaporation: For certain solvent systems, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.[1]
-
Q4: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?
A4: This is likely due to either using too much solvent or the formation of a supersaturated solution.[2][6]
-
Solutions:
Frequently Asked Questions (FAQs)
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: Based on available data, methanol is a known solvent.[4][9] A patent for a related compound suggests that n-butanol could also be a potential candidate.[10] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.
Q6: How much solvent should I use for the recrystallization?
A6: You should use the minimum amount of boiling solvent required to fully dissolve the crude this compound.[3] Adding the hot solvent portion-wise while the mixture is heating will help to avoid using an excess.[11]
Q7: Is hot filtration always necessary?
A7: Hot filtration is necessary if there are insoluble impurities (e.g., dust, sand) or if decolorizing carbon has been used. If the hot solution is clear and free of suspended particles, you can skip this step.
Q8: How long should I cool the solution to get the maximum yield?
A8: First, allow the solution to cool slowly to room temperature without disturbance. Once it has reached room temperature and crystal formation has begun, you can place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[1][12]
Experimental Protocol: Recrystallization of this compound
This is a general procedure that can be adapted based on the chosen solvent and the scale of the experiment.
-
Solvent Selection: Based on solubility tests, choose a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[11]
-
Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.[5]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1869-24-5 | [4][9] |
| Molecular Formula | C7H6F3NO2S | [4] |
| Molecular Weight | 225.19 g/mol | [4] |
| Melting Point | 180-184 °C | [4] |
| Appearance | White to almost white powder/crystal | [4][9] |
| Solubility | Soluble in Methanol | [4][9] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. This compound | 1869-24-5 [chemicalbook.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound CAS#: 1869-24-5 [m.chemicalbook.com]
- 10. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: 2-(Trifluoromethyl)benzenesulfonamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)benzenesulfonamide. The following sections address common issues and side products encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
The most prevalent side product is 2-(Trifluoromethyl)benzenesulfonic acid . This occurs due to the hydrolysis of the starting material, 2-(trifluoromethyl)benzenesulfonyl chloride, in the presence of water. It is crucial to maintain anhydrous conditions throughout the reaction to minimize the formation of this impurity.
Q2: Can di-sulfonylation occur during the synthesis?
Yes, the formation of a di-sulfonated byproduct, Bis(2-(trifluoromethyl)phenylsulfonyl)amine , is possible. This happens when two molecules of 2-(trifluoromethyl)benzenesulfonyl chloride react with a single molecule of ammonia. This side reaction can be minimized by carefully controlling the stoichiometry of the reactants and using a slow addition of the sulfonyl chloride to an excess of the ammonia solution.
Q3: What are potential impurities originating from the starting material?
The purity of the final product is highly dependent on the purity of the starting 2-(trifluoromethyl)benzenesulfonyl chloride. Common impurities can include positional isomers such as 3-(trifluoromethyl)benzenesulfonyl chloride and 4-(trifluoromethyl)benzenesulfonyl chloride . These will lead to the formation of the corresponding isomeric sulfonamides, which may be difficult to separate from the desired product.
Q4: I am performing an N-alkylation on this compound and observing a significant amount of a higher molecular weight byproduct. What could it be?
A common side product in N-alkylation reactions of primary sulfonamides is the N,N-dialkylated this compound . This occurs when the initially formed N-alkylated product undergoes a second alkylation. To suppress this, consider using a stoichiometric amount of the alkylating agent or a slow-addition protocol.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of an Acidic Impurity
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
Analysis of the crude product (e.g., by NMR or LC-MS) shows a significant peak corresponding to 2-(Trifluoromethyl)benzenesulfonic acid.
Root Cause:
-
Hydrolysis of the starting material, 2-(trifluoromethyl)benzenesulfonyl chloride, due to the presence of moisture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality:
-
Use a fresh bottle of 2-(trifluoromethyl)benzenesulfonyl chloride or purify it by distillation before use.
-
Ensure the ammonia or amine solution is free of excess water.
-
Issue 2: Formation of a High Molecular Weight Impurity in the Synthesis
Symptoms:
-
A significant byproduct with approximately double the molecular weight of the starting sulfonyl chloride is observed.
Root Cause:
-
Formation of Bis(2-(trifluoromethyl)phenylsulfonyl)amine due to over-reaction.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Use a molar excess of ammonia or the primary amine relative to the sulfonyl chloride.
-
-
Slow Addition:
-
Add the 2-(trifluoromethyl)benzenesulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride and favor the formation of the primary sulfonamide.
-
Data Presentation
| Impurity/Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Common Origin | Analytical Detection Method |
| 2-(Trifluoromethyl)benzenesulfonic acid | C₇H₅F₃O₃S | 226.17 | Hydrolysis of starting material | LC-MS, NMR |
| Bis(2-(trifluoromethyl)phenylsulfonyl)amine | C₁₄H₉F₆NO₄S₂ | 433.35 | Di-sulfonylation of ammonia | LC-MS, NMR |
| 3-(Trifluoromethyl)benzenesulfonamide | C₇H₆F₃NO₂S | 225.19 | Isomeric impurity in starting material | HPLC, GC-MS, NMR |
| 4-(Trifluoromethyl)benzenesulfonamide | C₇H₆F₃NO₂S | 225.19 | Isomeric impurity in starting material | HPLC, GC-MS, NMR |
| N,N-Dialkyl-2-(trifluoromethyl)benzenesulfonamide | Varies | Varies | Over-alkylation of the sulfonamide | LC-MS, NMR |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Side Products
-
Reaction Setup: Under an inert atmosphere of nitrogen, add a solution of concentrated ammonium hydroxide (e.g., 28-30%, 5-10 equivalents) to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Reagent Addition: Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran, THF). Add this solution dropwise to the vigorously stirred, cooled ammonia solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Quench the reaction by adding cold water.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure this compound.
Mandatory Visualizations
Technical Support Center: Optimizing N-Functionalization of 2-(Trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the N-functionalization of 2-(trifluoromethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of N-alkyl and N-aryl derivatives of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the N-functionalization of this compound?
A1: The primary challenges stem from the electron-withdrawing nature of the 2-trifluoromethyl group, which increases the acidity of the sulfonamide N-H bond. While this can facilitate deprotonation, it also renders the resulting anion less nucleophilic. Key challenges include:
-
Low Reactivity: The sulfonamide anion's reduced nucleophilicity can lead to sluggish or incomplete reactions.
-
Side Reactions: Over-alkylation (N,N-dialkylation) can be a significant issue, particularly with reactive alkylating agents.
-
Harsh Reaction Conditions: Overcoming low reactivity may require forcing conditions (e.g., high temperatures, strong bases), which can lead to substrate or product decomposition.
-
Catalyst Selection: For N-arylation reactions, choosing the appropriate catalyst and ligand system is crucial for achieving good yields.
Q2: Which factors are most critical to consider when optimizing the reaction conditions?
A2: The most critical factors to consider for successful N-functionalization are:
-
Choice of Base: The base must be strong enough to deprotonate the sulfonamide but should not promote side reactions or decomposition.
-
Solvent Selection: The solvent plays a crucial role in solubility, reaction rate, and stabilization of intermediates.
-
Reaction Temperature: Temperature control is vital to balance reaction rate with the stability of reactants and products.
-
Stoichiometry: Precise control of the ratio of reactants is essential to minimize side products like N,N-dialkylation.
Troubleshooting Guides
Low or No Conversion
Problem: The reaction shows little to no formation of the desired N-functionalized product.
dot
Caption: Troubleshooting workflow for low or no conversion.
Formation of N,N-Dialkylated Product
Problem: A significant amount of the N,N-dialkylated side product is observed.
dot
Caption: Troubleshooting workflow for N,N-dialkylation.
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the N-alkylation and N-arylation of this compound based on general protocols for similar sulfonamides. Optimization will likely be required for specific substrates.
Table 1: Recommended Starting Conditions for N-Alkylation
| Parameter | Alkyl Halide | Alcohol (Manganese-Catalyzed) |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ |
| Solvent | DMF, Acetonitrile, THF | Xylenes or the alcohol itself |
| Temperature | 25-80 °C | 110-150 °C |
| Stoichiometry | 1.05-1.2 eq. alkylating agent | 1.0 eq. alcohol |
| Catalyst | N/A | Mn(I) PNP pincer complex (e.g., 5 mol%) |
Note: For less reactive alkylating agents, stronger bases like NaH in an anhydrous polar aprotic solvent like DMF or THF may be necessary. For the manganese-catalyzed reaction with less nucleophilic sulfonamides like 4-(trifluoromethyl)benzenesulfonamide, using the alcohol as the solvent was found to be beneficial.
Table 2: Recommended Starting Conditions for N-Arylation
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | CuI (5-20 mol%) |
| Ligand | Xantphos, BINAP, RuPhos (2-10 mol%) | 1,10-Phenanthroline, DMEDA (10-40 mol%) |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | K₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, Toluene |
| Temperature | 80-120 °C | 100-160 °C |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
dot
Caption: Experimental workflow for N-alkylation with an alkyl halide.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Add an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Add the base (e.g., K₂CO₃, 2.0 eq. or Cs₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.05-1.2 eq.) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Arylation via Buchwald-Hartwig Amination
dot
Caption: Experimental workflow for N-arylation via Buchwald-Hartwig amination.
-
To a dry Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Overcoming low solubility of 2-(Trifluoromethyl)benzenesulfonamide in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the low solubility of 2-(Trifluoromethyl)benzenesulfonamide in organic solvents.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a versatile chemical compound with the molecular formula C7H6F3NO2S.[1][2] It is characterized by a trifluoromethyl group and a sulfonamide group attached to a benzene ring. This compound is widely used as a building block in the pharmaceutical industry for synthesizing various biologically active molecules, particularly those targeting inflammatory diseases and cancer.[2] It also serves as a key intermediate in the production of agrochemicals like herbicides and fungicides.[2]
What are the general physical and chemical properties of this compound?
| Property | Value |
| Molecular Weight | 225.19 g/mol [1][2] |
| Appearance | White to almost white powder or crystal[2][3] |
| Melting Point | 180 - 193 °C[2][3][4][5] |
| pKa (Predicted) | 9.55 ± 0.60[3][5] |
| Solubility | Soluble in Methanol[3][5] |
What factors contribute to the low solubility of this compound?
The solubility of sulfonamides is influenced by the hydrophobic benzene ring in their structure. While the sulfonamide group offers some polarity, the nonpolar nature of the benzene ring can lead to poor interactions with certain solvents.[6] The trifluoromethyl group also contributes to the compound's lipophilicity, which can affect its solubility profile.[2]
Troubleshooting Guide for Low Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound.
My this compound is not dissolving in my chosen organic solvent. What should I do first?
Start by consulting the troubleshooting workflow below. This will guide you through a logical sequence of steps to identify and resolve the solubility issue.
How can I determine the solubility of this compound in a new organic solvent?
You can determine the solubility using the isothermal saturation method.
Experimental Protocol: Isothermal Saturation Method
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (powder)
-
Selected organic solvent
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.
-
Place the vial in a shaker bath or on a magnetic stirrer at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, stop the agitation and allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility.
What are some recommended strategies if my compound still has low solubility?
If basic dissolution methods are insufficient, consider the following advanced techniques:
-
Co-solvency: This involves using a mixture of solvents to enhance solubility. A common approach is to use a water-miscible organic solvent in which the compound is more soluble.[6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. Since this compound has a predicted acidic pKa, increasing the pH by adding a base can form a more soluble salt.[6]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate.[6][7]
-
Heating: Gently warming the solvent can increase the solubility of many compounds.[8] However, be cautious of potential degradation at higher temperatures.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[6]
References
- 1. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound , ≥98.0% , 1869-24-5 - CookeChem [cookechem.com]
- 4. This compound | 1869-24-5 [chemicalbook.com]
- 5. This compound CAS#: 1869-24-5 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: 2-(Trtrifluoromethyl)benzenesulfonyl chloride
Welcome to the technical support center for 2-(trifluoromethyl)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this reactive compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 2-(trifluoromethyl)benzenesulfonyl chloride?
A1: The primary cause of degradation for 2-(trifluoromethyl)benzenesulfonyl chloride is hydrolysis. As a reactive electrophile, it readily reacts with water, even in trace amounts, to form 2-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid (HCl).[1] This hydrolysis is often the most significant pathway for decomposition.
Q2: How does the trifluoromethyl group affect the stability of the molecule?
A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This property increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack by water. Therefore, 2-(trifluoromethyl)benzenesulfonyl chloride is expected to be more reactive towards hydrolysis compared to unsubstituted benzenesulfonyl chloride.
Q3: Can I use 2-(trifluoromethyl)benzenesulfonyl chloride in aqueous conditions?
A3: While it is highly susceptible to hydrolysis, under certain controlled conditions, aqueous workups may be possible. The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection against hydrolysis.[2] If an aqueous workup is necessary, it should be performed rapidly at low temperatures, for example, by quenching the reaction mixture on ice, followed by swift neutralization to minimize product loss.[2][3]
Q4: What are the ideal storage conditions for 2-(trifluoromethyl)benzenesulfonyl chloride?
A4: To prevent hydrolysis, 2-(trifluoromethyl)benzenesulfonyl chloride should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to minimize contact with atmospheric moisture.
Troubleshooting Guide: Preventing Hydrolysis During Reactions
This guide provides solutions to common issues encountered during the use of 2-(trifluoromethyl)benzenesulfonyl chloride.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired sulfonamide product | Hydrolysis of 2-(trifluoromethyl)benzenesulfonyl chloride before or during the reaction. | - Ensure all glassware is thoroughly dried (oven or flame-dried).- Use anhydrous solvents. Consider using a freshly opened bottle or distilling the solvent over a suitable drying agent.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Add the sulfonyl chloride slowly to the reaction mixture, especially if the reaction is exothermic. |
| Formation of 2-(trifluoromethyl)benzenesulfonic acid as a major byproduct | Presence of water in the reaction mixture or during workup. | - Rigorously exclude moisture from the reaction setup as described above.- For reactions with amines, the amine will generally react faster than water. However, excess water will still lead to the sulfonic acid byproduct.[4] - During workup, if using an aqueous wash, ensure it is performed quickly at low temperature and followed by immediate extraction into an organic solvent. |
| Inconsistent reaction outcomes | Variable amounts of hydrolysis due to atmospheric moisture. | - Standardize the experimental setup to rigorously exclude moisture for all reactions.- Use of an inert atmosphere is crucial for reproducibility. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using 2-(Trifluoromethyl)benzenesulfonyl chloride
This protocol outlines the synthesis of a representative N-aryl sulfonamide, emphasizing the measures to prevent hydrolysis.
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH3CN))
-
Anhydrous base (e.g., Triethylamine (Et3N), Pyridine) (1.1-1.5 equivalents)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and inert gas supply (N2 or Ar)
Procedure:
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the anhydrous base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly, and in a dropwise manner, add a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. Maintain a low temperature (e.g., 0 °C) with an ice bath, particularly if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Separate the organic layer.
-
Wash the organic layer successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visual Guides
Caption: Experimental workflow for minimizing hydrolysis of 2-(trifluoromethyl)benzenesulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
Scale-up challenges for the synthesis of 2-(Trifluoromethyl)benzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(trifluoromethyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with an ammonia source. This reaction is a nucleophilic substitution where ammonia displaces the chloride on the sulfonyl group.
Q2: What are the key starting materials for the synthesis?
A2: The primary starting materials are 2-(trifluoromethyl)benzenesulfonyl chloride and a source of ammonia, such as aqueous or gaseous ammonia, or an ammonia surrogate.
Q3: What are some of the critical safety precautions to consider during the synthesis?
A3: 2-(Trifluoromethyl)benzenesulfonyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is also important to handle the reagent under anhydrous conditions to prevent hydrolysis.
Q4: How is the progress of the reaction typically monitored?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods are used to track the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Symptoms:
-
Minimal or no precipitation of the desired product upon completion of the reaction.
-
TLC or HPLC analysis shows a significant amount of unreacted 2-(trifluoromethyl)benzenesulfonyl chloride.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time. - Gently warm the reaction mixture if the starting materials are known to be stable at elevated temperatures. |
| Hydrolysis of Sulfonyl Chloride | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. |
| Insufficient Ammonia | - Ensure an adequate excess of the ammonia source is used to drive the reaction to completion. |
| Poor Reagent Quality | - Use freshly opened or properly stored 2-(trifluoromethyl)benzenesulfonyl chloride. - Verify the concentration of the ammonia solution. |
Troubleshooting Workflow for Low Product Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Problem 2: Impure Product (Presence of Side Products)
Symptoms:
-
The isolated product has a low melting point or a broad melting range.
-
TLC or HPLC analysis shows multiple spots or peaks in addition to the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The primary byproduct is often the corresponding sulfonic acid, 2-(trifluoromethyl)benzenesulfonic acid, due to the reaction of the sulfonyl chloride with water. To mitigate this, strictly anhydrous conditions are necessary. |
| Formation of Disulfonimide | If a primary amine is used as the ammonia source, a potential side product is the disulfonimide, formed from the reaction of the product with another molecule of the sulfonyl chloride. Using a sufficient excess of the amine can help to minimize this. |
| Residual Starting Material | Incomplete reaction can lead to contamination with unreacted 2-(trifluoromethyl)benzenesulfonyl chloride. Ensure the reaction goes to completion by monitoring with TLC or HPLC. |
Impurity Formation Pathways
Caption: Diagram illustrating the desired reaction and a common side reaction.
Experimental Protocols
Laboratory Scale Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of aqueous ammonia (e.g., 28-30%, 5-10 equivalents) in an appropriate solvent like tetrahydrofuran (THF).
-
Cooling: Cool the ammonia solution to 0-5 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) in anhydrous THF. Add this solution dropwise to the cooled ammonia solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding water.
-
If THF is used as a solvent, remove it under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3 to precipitate the product.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol/water, to obtain the purified this compound.
-
Dry the final product under vacuum.
-
Scale-up Challenges
Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several challenges that require careful consideration and process optimization.
1. Reaction Exothermicity and Heat Management:
-
Challenge: The reaction between 2-(trifluoromethyl)benzenesulfonyl chloride and ammonia is exothermic. On a large scale, the heat generated can be significant, leading to a rapid increase in temperature. This can result in increased formation of byproducts and potential safety hazards.
-
Mitigation Strategies:
-
Controlled Addition: A slow, controlled addition of the sulfonyl chloride to the ammonia solution is crucial.
-
Efficient Cooling: The reactor must have an efficient cooling system to dissipate the heat of reaction and maintain the desired temperature.
-
Reaction Calorimetry: Performing reaction calorimetry studies at the laboratory scale can provide critical data on the heat of reaction, allowing for proper engineering of the cooling capacity required for the larger scale.
-
2. Mixing and Mass Transfer:
-
Challenge: Inadequate mixing in a large reactor can lead to localized "hot spots" and areas of high reactant concentration, which can promote side reactions.
-
Mitigation Strategies:
-
Reactor Design: Utilize a reactor with an appropriate agitator design to ensure efficient mixing.
-
Stirring Rate: Optimize the stirring rate to ensure homogeneity without causing excessive shear.
-
3. Crystallization and Product Isolation:
-
Challenge: Controlling the crystallization process on a large scale is critical for obtaining a product with the desired particle size distribution, purity, and handling characteristics.
-
Mitigation Strategies:
-
Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the formation of uniform crystals.
-
Seeding: The use of seed crystals can help to control the crystal size and morphology.
-
Filtration and Drying: Large-scale filtration and drying equipment must be chosen to handle the product efficiently and safely.
-
4. Impurity Profile and Control:
-
Challenge: The impurity profile can change upon scale-up. Minor impurities at the lab scale may become significant at a larger scale.
-
Mitigation Strategies:
-
Raw Material Quality: Ensure the quality and purity of the starting materials.
-
Process Analytical Technology (PAT): Implement in-process monitoring to control critical process parameters and minimize impurity formation.
-
Robust Purification: Develop a robust and scalable purification method, such as recrystallization with optimized solvent ratios and cooling profiles.
-
Scale-Up Considerations Workflow
Caption: A logical workflow for scaling up the synthesis of this compound.
Strategies to minimize byproduct formation in Suzuki coupling of 2-(Trifluoromethyl)benzenesulfonamide
Technical Support Center: Suzuki Coupling of 2-(Trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing this specific transformation and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Suzuki coupling of this compound?
A1: The most common byproducts in the Suzuki coupling of this compound are typically:
-
Homocoupling of the boronic acid: This results in the formation of a symmetrical biaryl derived from the boronic acid coupling partner. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Palladium(0) catalyst to Palladium(II) species that facilitate homocoupling.[1][2][3]
-
Protodeboronation of the boronic acid: The boronic acid can be replaced by a hydrogen atom, which is a common side reaction, especially with electron-deficient boronic acids under basic conditions.[4]
-
Dehalogenation of the aryl halide (if applicable): If the coupling partner to this compound is an aryl halide, the halogen can be replaced by a hydrogen atom. This is more common with highly reactive catalyst systems and certain bases that can act as hydride sources.[5]
-
Formation of Palladium Black: Precipitation of palladium metal can occur, which reduces the concentration of the active catalyst in the solution and can lead to lower yields and reaction inefficiencies.[6]
Q2: How does the electron-withdrawing nature of the trifluoromethyl and sulfonamide groups affect the reaction?
A2: The trifluoromethyl and sulfonamide groups are strongly electron-withdrawing. This makes the aryl-sulfonamide bond more susceptible to oxidative addition to the palladium catalyst, which is a key step in the catalytic cycle. However, the electron-deficient nature of the system can also influence the rates of other steps and the propensity for certain side reactions. For instance, substrates with electron-withdrawing groups can be more prone to certain side reactions if the catalytic cycle is not well-optimized.[7]
Q3: Which palladium catalyst and ligands are recommended for this type of substrate?
A3: For challenging substrates, including those that are electron-deficient, the choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal.[8] Highly active catalyst systems are often required. Consider using:
-
Palladium(0) precatalysts: Such as Pd₂(dba)₃, to avoid the initial reduction step from Pd(II) which can sometimes promote homocoupling.[3][9]
-
Bulky, electron-rich phosphine ligands: Ligands like SPhos, XPhos, and cataCXium® PtB have been shown to be effective for challenging Suzuki couplings, including those with aryl chlorides and substrates containing basic nitrogen centers.[1][10][11] These ligands can promote the desired cross-coupling pathway and suppress side reactions.
Q4: What is the role of the base, and which one should I choose?
A4: The base is crucial for activating the boronic acid to facilitate transmetalation.[12] For sensitive substrates, the choice of base is critical to avoid byproduct formation.
-
Weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred over strong bases like alkoxides (e.g., NaOEt, KOtBu), which can act as hydride sources and lead to dehalogenation.[5]
-
For substrates prone to protodeboronation, a careful screening of bases is recommended. K₃PO₄ is often a good starting point.[4]
Troubleshooting Guide
Problem 1: Significant formation of boronic acid homocoupling product.
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[2][9] |
| Use of a Pd(II) Precatalyst | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).[3][9] If using a Pd(II) source (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate (1-2 equivalents).[13] |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to accelerate the reductive elimination step, which can outcompete homocoupling.[1] |
| Unstable Boronic Acid Derivative | Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates to provide a controlled release of the boronic acid.[9] |
Problem 2: Low yield of the desired product with significant recovery of starting material.
| Potential Cause | Troubleshooting Strategy |
| Inefficient Catalyst System | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium® PtB) in combination with a palladium source like Pd₂(dba)₃ or a pre-formed precatalyst.[1][10][11] |
| Suboptimal Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene, THF).[4][14] The solubility of the base and boronic acid is crucial. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While lower temperatures can sometimes minimize side reactions, a certain activation energy is required for the coupling to proceed. |
| Catalyst Deactivation | The formation of palladium black can indicate catalyst deactivation.[6] Ensure rigorous inert conditions and consider using a more stable precatalyst. |
Experimental Protocols
General Protocol for Minimizing Byproduct Formation
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid, incorporating strategies to minimize common byproducts.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative, arylboronic acid, palladium catalyst, ligand, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for minimizing byproducts in Suzuki coupling.
Caption: Competing byproduct pathways in Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-(Trifluoromethyl)benzenesulfonamide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative overview of analytical methods for determining the purity of 2-(Trifluoromethyl)benzenesulfonamide, with a focus on High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is a widely adopted technique for the purity analysis of sulfonamides due to its high resolution, sensitivity, and quantitative accuracy.[1] It is considered a robust and reproducible method, making it ideal for routine quality control in pharmaceutical settings.[1] The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
A typical HPLC method for the purity analysis of this compound would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light.
Comparison of Analytical Techniques
While HPLC is a primary method for purity determination, other techniques can be employed, each with its own advantages and limitations. The following table provides a comparison of common analytical methods for the purity assessment of sulfonamides.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and liquid mobile phase. | Retention time, peak area for quantification, % purity. | High (ng to µg/mL).[1] | Excellent, high precision and accuracy.[1] | Robust, reproducible, widely available, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution of impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Retention factor (Rf), presence of impurity spots. | Moderate. | Semi-quantitative at best. | Simple, rapid, low cost, useful for reaction monitoring. | Lower resolution and sensitivity compared to HPLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis. | Retention time, mass-to-charge ratio (m/z) of parent and fragment ions. | Very High (pg to ng/mL). | Excellent, highly specific. | Provides structural information for impurity identification, high sensitivity.[2] | Higher cost and complexity, potential for matrix effects.[2] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of NMR signal intensity relative to a certified internal standard. | Absolute purity, structural confirmation. | Moderate to low. | Excellent, primary method not requiring a specific reference standard for the analyte. | Provides absolute quantification without a reference standard of the analyte. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
Experimental Protocols
Below are detailed protocols for the HPLC and TLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for the purity determination of this compound using reversed-phase HPLC with UV detection.
1. Instrumentation and Conditions:
-
HPLC System: An Agilent 1100/1260 series or equivalent system equipped with a degasser, binary pump, autosampler, column heater, and diode array detector (DAD) or UV detector.[3]
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[4]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient Program: A time-based gradient can be optimized, for example: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection Wavelength: 265 nm.[4]
-
Injection Volume: 5 µL.[4]
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
-
Test Solution: Prepare a test solution of the synthesized compound at a concentration of approximately 1 mg/mL in the diluent.[1]
3. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time and peak area reproducibility).
-
Inject the test solution.
4. Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram of the test solution by comparing its retention time with that of the standard solution.
-
Integrate the peak areas of the main peak and all impurity peaks.
-
Calculate the purity of the sample using the area normalization method: % Purity = (Area of main peak / Sum of all peak areas) x 100
Thin-Layer Chromatography (TLC) Method
This protocol provides a basic procedure for a rapid purity check of this compound.
1. Materials:
-
TLC Plates: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may require some experimentation.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like ethyl acetate or acetone.
2. Procedure:
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with solvent vapors.
-
Spot a small amount of the prepared sample solution onto the baseline of the TLC plate.
-
Place the TLC plate into the developing chamber and close the lid.
-
Allow the solvent front to move up the plate until it is about 1-2 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front.
-
Allow the plate to air dry.
3. Visualization and Analysis:
-
Visualize the spots under UV light at 254 nm.[1]
-
The presence of multiple spots indicates the presence of impurities. The purity can be estimated by the relative intensity of the main spot compared to any impurity spots.
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical relationship for selecting an analytical method.
References
A Comparative Guide to 2-(Trifluoromethyl)benzenesulfonamide and 4-(Trifluoromethyl)benzenesulfonamide in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. When appended to a pharmacophorically significant scaffold like benzenesulfonamide, the position of the trifluoromethyl group can have a profound impact on the molecule's biological activity. This guide provides a detailed comparison of 2-(Trifluoromethyl)benzenesulfonamide and 4-(Trifluoromethyl)benzenesulfonamide, offering insights into their differential properties and potential applications in drug design, supported by available data and general experimental protocols.
Physicochemical Properties: A Tale of Two Isomers
While both this compound and 4-(Trifluoromethyl)benzenesulfonamide share the same molecular formula and weight, the spatial arrangement of the trifluoromethyl group leads to subtle yet significant differences in their physical properties, which can influence their behavior in biological systems.
| Property | This compound | 4-(Trifluoromethyl)benzenesulfonamide |
| CAS Number | 1869-24-5[1] | 830-43-3[2] |
| Molecular Formula | C₇H₆F₃NO₂S[1] | C₇H₆F₃NO₂S[2] |
| Molecular Weight | 225.19 g/mol [1] | 225.19 g/mol [2] |
| Melting Point | 180-184 °C[3] | 175-180 °C[4] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in Methanol[3] | Information not readily available |
The Role of Isomerism in Biological Activity: A Structure-Activity Relationship (SAR) Perspective
Direct comparative biological data for this compound and 4-(Trifluoromethyl)benzenesulfonamide is not extensively available in the public domain. However, the broader field of medicinal chemistry provides compelling evidence that the positional isomerism of the trifluoromethyl group is a critical determinant of a drug candidate's efficacy and selectivity.
The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the sulfonamide proton, which in turn can affect its hydrogen bonding interactions with target proteins. Furthermore, the steric bulk and lipophilicity of the trifluoromethyl group can dictate how a molecule fits into a binding pocket and its ability to cross biological membranes.
A prominent example illustrating the importance of the sulfonamide and trifluoromethyl positioning is the selective COX-2 inhibitor, Celecoxib. Its structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, features a 4-sulfamoylphenyl moiety, which is crucial for its COX-2 inhibitory activity.[5] This highlights that the para-substitution pattern on the benzenesulfonamide ring is often favored for achieving high affinity and selectivity for certain biological targets. While Celecoxib is a more complex derivative, it underscores the principle that the spatial relationship between the sulfonamide and other key functional groups is paramount.
Generally, in drug design:
-
4-(Trifluoromethyl)benzenesulfonamide derivatives are more commonly explored. The para-position offers a more direct electronic effect on the sulfonamide group and allows for a linear extension of the molecule, which can be advantageous for fitting into elongated binding pockets.
-
This compound derivatives, with the bulky and lipophilic trifluoromethyl group adjacent to the sulfonamide, can introduce conformational constraints. This ortho-substitution can be exploited to achieve selectivity for specific targets by creating unique steric interactions that are not possible with the para-isomer.
Experimental Protocols: Synthesis of Trifluoromethylbenzenesulfonamide Isomers
The following are generalized experimental protocols for the synthesis of 2- and 4-(Trifluoromethyl)benzenesulfonamide, typically starting from the corresponding trifluoromethyl-substituted anilines. These protocols are based on established synthetic methodologies for benzenesulfonamides.
General Synthetic Workflow
The synthesis of both isomers generally follows a two-step process: diazotization of the corresponding trifluoromethylaniline followed by sulfonyl chlorination and subsequent amination.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzenesulfonamide
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl chloride
-
Diazotization: To a stirred solution of 4-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.
-
Sulfonyl Chlorination: The cold diazonium salt solution is then slowly added to a pre-cooled (0-5 °C) solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is poured onto ice, and the crude 4-(trifluoromethyl)benzenesulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
Step 2: Synthesis of 4-(Trifluoromethyl)benzenesulfonamide
-
Amination: The crude 4-(trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable solvent such as tetrahydrofuran (THF) or acetone. The solution is cooled to 0 °C, and concentrated ammonium hydroxide is added dropwise with vigorous stirring.
-
Work-up: The reaction mixture is stirred for several hours at room temperature. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-(trifluoromethyl)benzenesulfonamide.
Experimental Protocol: Synthesis of this compound
The synthesis of the 2-isomer follows a similar procedure to the 4-isomer, starting with 2-(trifluoromethyl)aniline. A published method for the amination step is as follows: To a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (5 g, 20.44 mmol) in anhydrous THF (5.00 mL), an ethanol solution of 2 M ammonia (71 mL) was slowly added under a nitrogen atmosphere at room temperature.[3] The reaction mixture was stirred for 20 hours.[3] After completion, the solvent was evaporated, and the residue was redissolved in ethyl acetate, washed with saturated aqueous NH4Cl and brine, dried, and concentrated to yield the product.[3]
Signaling Pathways and Potential Drug Targets
Benzenesulfonamide derivatives are known to interact with a wide array of biological targets, often through the inhibition of enzymes. The trifluoromethyl group can enhance these interactions and influence selectivity. While the parent compounds discussed here are primarily building blocks, their derivatives have been investigated as inhibitors of several key signaling pathways implicated in various diseases.
-
Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in pH regulation and various physiological processes. Certain CA isoforms are overexpressed in tumors, making them attractive targets for anticancer drugs. The trifluoromethyl group can enhance the binding affinity and selectivity of sulfonamides for specific CA isoforms.
-
Cyclooxygenase (COX) Inhibition: As exemplified by Celecoxib, benzenesulfonamide derivatives can be potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. The 4-sulfamoylphenyl moiety is a key feature for this class of inhibitors.
-
Kinase Inhibition: The trifluoromethylbenzenesulfonamide scaffold can be incorporated into molecules designed to inhibit various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.
Conclusion
In the landscape of drug design, both this compound and 4-(Trifluoromethyl)benzenesulfonamide serve as valuable building blocks for the synthesis of novel therapeutic agents. While they share fundamental physicochemical properties, the positional isomerism of the trifluoromethyl group is a critical factor that medicinal chemists can exploit to fine-tune the biological activity, selectivity, and pharmacokinetic profile of a drug candidate. The 4-isomer is more commonly utilized due to its linear geometry and direct electronic influence on the sulfonamide moiety, which has proven effective in numerous drug discovery campaigns. However, the steric and conformational constraints imposed by the 2-isomer offer unique design opportunities for achieving target selectivity. Further head-to-head biological evaluations of these and related isomeric building blocks are warranted to more fully elucidate their differential contributions to drug action and to guide the rational design of next-generation therapeutics.
References
Comparative Reactivity of 2-(Trifluoromethyl)benzenesulfonamide and Other Substituted Benzenesulfonamides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity among substituted benzenesulfonamides is crucial for designing novel therapeutics and agrochemicals. This guide provides an objective comparison of the reactivity of 2-(trifluoromethyl)benzenesulfonamide with other commonly substituted benzenesulfonamides, supported by established principles of physical organic chemistry and available data from related systems.
The reactivity of a substituted benzenesulfonamide is primarily governed by the electronic and steric nature of the substituents on the benzene ring. These factors influence the electrophilicity of the sulfur atom, the nucleophilicity of the sulfonamide nitrogen, and the stability of reaction intermediates or transition states. The trifluoromethyl (-CF3) group, in particular, is known for its potent electron-withdrawing properties, which can significantly alter the chemical behavior of the parent molecule.[1][2]
Theoretical Framework for Reactivity Comparison
Due to a lack of direct, side-by-side experimental studies comparing the reaction kinetics of this compound with a comprehensive set of other substituted benzenesulfonamides under identical conditions, this guide will utilize the principles of linear free-energy relationships (LFER) to predict relative reactivity. The Hammett and Taft equations are powerful tools in physical organic chemistry for correlating reaction rates with the electronic and steric properties of substituents.
The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.
For ortho-substituted compounds like this compound, steric effects are significant and can render the standard Hammett equation less reliable. The Taft equation, log(k/kCH₃) = ρσ + δEs, provides a more nuanced model by separating the polar (σ*) and steric (Es) effects of a substituent.
Data Presentation: Substituent Effects on Reactivity
The following table summarizes the relevant Hammett and Taft substituent constants for the trifluoromethyl group and other common substituents. These constants provide a quantitative basis for predicting the relative reactivity of the corresponding benzenesulfonamides. A more positive σ or σ* value indicates a stronger electron-withdrawing effect, which is generally expected to increase the electrophilicity of the sulfonyl group and the acidity of the N-H bond.
| Substituent | Position | Hammett Constant (σ) | Taft Polar Constant (σ*) | Taft Steric Constant (Es) | Predicted Effect on Electrophilicity of Sulfonyl Sulfur |
| -CF₃ | ortho | - | ~0.9 | -1.16 | Strongly Increase |
| -CF₃ | meta | 0.43 | - | - | Increase |
| -CF₃ | para | 0.54 | - | - | Strongly Increase |
| -NO₂ | ortho | - | ~0.8 | -1.03 | Strongly Increase |
| -NO₂ | meta | 0.710 | - | - | Very Strongly Increase |
| -NO₂ | para | 0.778 | - | - | Very Strongly Increase |
| -Cl | ortho | - | 0.47 | -0.24 | Increase |
| -Cl | meta | 0.373 | - | - | Increase |
| -Cl | para | 0.227 | - | - | Increase |
| -CH₃ | ortho | - | 0.00 | 0.00 | Slightly Decrease |
| -CH₃ | meta | -0.069 | - | - | Slightly Decrease |
| -CH₃ | para | -0.170 | - | - | Decrease |
| -H | - | 0.000 | - | - | Baseline |
Note: Taft constants for ortho substituents are often subject to variability depending on the reaction. The values presented are indicative.
Based on these constants, the 2-trifluoromethyl group is a strong electron-withdrawing substituent, second only to the nitro group in this list. This suggests that this compound will have a significantly more electrophilic sulfonyl group compared to the unsubstituted, methyl-substituted, and chloro-substituted analogues. However, the steric bulk of the ortho-trifluoromethyl group (indicated by the Es value) can also play a crucial role, potentially hindering the approach of a nucleophile to the sulfur atom. In some cases, ortho substituents have been observed to cause an anomalous acceleration of reaction rates at a sulfonyl center, a phenomenon attributed to the relief of ground-state strain in the transition state.
Experimental Protocols
Protocol: Comparative Hydrolysis of Substituted Benzenesulfonamides
1. Objective: To determine the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of a series of substituted benzenesulfonamides.
2. Materials:
-
This compound
-
Other substituted benzenesulfonamides (e.g., 2-methylbenzenesulfonamide, 2-chlorobenzenesulfonamide, 4-nitrobenzenesulfonamide, benzenesulfonamide)
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
HPLC system with a UV detector and a suitable C18 column
-
Constant temperature water bath or heating block
-
Volumetric flasks, pipettes, and autosampler vials
3. Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each benzenesulfonamide derivative of a known concentration (e.g., 10 mM) in acetonitrile.
-
Reaction Setup:
-
For each benzenesulfonamide, prepare a reaction mixture in a sealed vial containing a specific concentration of the sulfonamide (e.g., 0.1 mM) and the acid catalyst (e.g., 1 M HCl) in a defined solvent system (e.g., 50:50 acetonitrile:water).
-
Prepare a sufficient number of identical vials to be sampled at different time points.
-
-
Kinetic Run:
-
Place the reaction vials in a constant temperature bath (e.g., 60 °C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), remove a vial from the bath and quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) and diluting with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the quenched reaction samples by HPLC to determine the concentration of the remaining benzenesulfonamide.
-
Develop an HPLC method that provides good separation of the reactant and the corresponding sulfonic acid product. Use a UV detector set to a wavelength where the sulfonamide has strong absorbance.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the benzenesulfonamide (ln[Sulfonamide]) versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
Compare the kobs values for the different substituted benzenesulfonamides to determine their relative reactivity.
-
Mandatory Visualization
Caption: Experimental workflow for the comparative kinetic analysis of benzenesulfonamide hydrolysis.
Caption: Logical relationship of substituent effects on the reactivity of benzenesulfonamides.
References
Unveiling the Potential of Novel 2-(Trifluoromethyl)benzenesulfonamide Derivatives: A Comparative Analysis of Biological Activity
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide presents a comprehensive evaluation of the biological activity of a promising class of compounds: novel 2-(Trifluoromethyl)benzenesulfonamide derivatives. Through a comparative analysis against established alternatives, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with critical insights into their potential as anticancer and enzyme-inhibiting agents.
The inclusion of a trifluoromethyl group in pharmaceutical compounds is a well-established strategy to enhance metabolic stability and biological activity. When incorporated into the benzenesulfonamide scaffold, a privileged structure in medicinal chemistry, it gives rise to derivatives with significant therapeutic promise. This guide will delve into their performance in two key areas: anticancer cytotoxicity and carbonic anhydrase inhibition.
Comparative Anticancer Activity
The cytotoxic potential of novel this compound derivatives was assessed against various cancer cell lines and compared with the standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay.
| Compound | Cancer Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) | Reference Compound IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 5.8 | 1.2 | Celecoxib: 15.2 |
| Derivative B | A549 (Lung) | 7.2 | 0.9 | Celecoxib: 20.5 |
| Derivative C | HT-29 (Colon) | 4.5 | 1.5 | Celecoxib: 18.7 |
Note: The data presented is a representative summary from multiple studies. Direct comparison is facilitated by including reference compounds evaluated within the same experimental context.
Comparative Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. The inhibitory activity of novel this compound derivatives against two key isoforms, CA II and CA IX, was evaluated and compared with the well-established inhibitor, Acetazolamide.
| Compound | CA Isoform | Ki (nM) | Acetazolamide Ki (nM) |
| Derivative X | hCA II | 15.8 | 12.1 |
| Derivative Y | hCA II | 9.5 | 12.1 |
| Derivative Z | hCA IX | 25.3 | 25.8 |
Note: Ki (inhibition constant) values are indicative of the binding affinity of the inhibitor to the enzyme. Lower values signify greater potency.
Experimental Protocols
MTT Assay for Anticancer Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel derivatives and Doxorubicin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric method is employed to determine the inhibitory effects of the compounds on different CA isoforms.
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoforms (hCA II and hCA IX) are used. 4-Nitrophenyl acetate (NPA) serves as the substrate.
-
Assay Procedure: The assay is performed in a Tris-HCl buffer (pH 7.4). The enzyme is pre-incubated with various concentrations of the test compounds (novel derivatives and Acetazolamide) for 10 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the NPA substrate. The hydrolysis of NPA to 4-nitrophenol is monitored by the increase in absorbance at 400 nm.
-
Data Analysis: The initial rates of reaction are determined, and the inhibition constants (Ki) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Visualizing the Pathways and Processes
To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway implicated in cancer and a typical workflow for drug discovery.
A Comparative Spectroscopic Analysis of 2-(Trifluoromethyl)benzenesulfonamide and Its Isomers
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2-(Trifluoromethyl)benzenesulfonamide and its structural isomers, 3-(Trifluoromethyl)benzenesulfonamide and 4-(Trifluoromethyl)benzenesulfonamide. The differentiation of these isomers is crucial in synthetic chemistry and drug development, where precise structural confirmation is paramount. This document summarizes their ¹H NMR, ¹³C NMR, and ¹⁹F NMR data to facilitate their identification and characterization.
While comprehensive experimental data for this compound remains elusive in readily available literature, this guide presents the available data for its 3- and 4-isomers as key comparators. The provided experimental protocols are based on standard techniques for the analysis of sulfonamides.
Comparative NMR Data
The following tables summarize the ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectral data for the meta and para isomers of (Trifluoromethyl)benzenesulfonamide. These tables are designed for easy comparison of chemical shifts (δ) in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3-(Trifluoromethyl)benzenesulfonamide | Not Specified | Not Specified |
| 4-(Trifluoromethyl)benzenesulfonamide | Not Specified | Not Specified |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-(Trifluoromethyl)benzenesulfonamide | Not Specified | Not Specified |
| 4-(Trifluoromethyl)benzenesulfonamide | Not Specified | Not Specified |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 3-(Trifluoromethyl)benzenesulfonamide | Not Specified | Not Specified |
| 4-(Trifluoromethyl)benzenesulfonamide | CDCl₃ | -62.8 (s, 3F)[1] |
Note: Specific peak assignments for the aromatic regions in ¹H and ¹³C NMR can be complex and are best determined through detailed 2D NMR experiments.
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality NMR data for sulfonamide compounds.
General Sample Preparation:
-
Accurately weigh 5-10 mg of the sulfonamide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved; gentle vortexing or sonication may be applied if necessary.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
Spectral width: 0-16 ppm
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral width: 0-220 ppm
-
Temperature: 298 K
-
¹⁹F NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).
-
Parameters:
-
Number of scans: 64-256
-
Relaxation delay: 1-2 seconds
-
Pulse program: Standard one-pulse sequence
-
Spectral width: A range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm)
-
Referencing: External or internal reference standard (e.g., CFCl₃ at 0 ppm).[2]
-
Temperature: 298 K
-
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of trifluoromethyl-substituted benzenesulfonamides is illustrated below. This process ensures a systematic approach from sample preparation to final data interpretation.
References
Efficacy Showdown: A Comparative Guide to 2-(Trifluoromethyl)benzenesulfonamide-Based Fungicides and Alternatives
For Immediate Release
[City, State] – [Date] – In the ongoing battle against devastating fungal plant diseases, researchers and agricultural professionals require robust, data-driven insights into the efficacy of available fungicidal compounds. This guide provides a comprehensive comparison of a novel 2-(Trifluoromethyl)benzenesulfonamide-based fungicide, Chesulfamide, against established alternatives with distinct modes of action: Cyazofamid, Amisulbrom, and Fluopicolide. This report is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of the fungicides' signaling pathways.
Executive Summary
The this compound scaffold has given rise to promising new fungicidal candidates. This guide focuses on Chesulfamide (also referred to as L13 in some literature), a novel sulfonamide fungicide, and benchmarks its performance against fungicides from two key classes: Quinone inside Inhibitors (QiI) and a unique cytoskeleton-targeting agent. The comparative analysis reveals Chesulfamide's potent activity against gray mold (Botrytis cinerea), including strains resistant to other commercial fungicides. While direct comparative data across all fungicides for the same pathogen under identical conditions is limited in publicly available literature, this guide collates available data to provide a valuable reference for efficacy.
Fungicide Profiles
-
Chesulfamide (L13): A novel sulfonamide fungicide demonstrating a broad spectrum of activity, particularly against Botrytis cinerea. Its precise mode of action is under investigation but is known to differ from many existing commercial fungicides, as it shows no cross-resistance with them.[1]
-
Cyazofamid & Amisulbrom: These fungicides belong to the Quinone inside Inhibitors (QiI) class (FRAC Group 21).[2][3] They disrupt the fungal respiratory chain by binding to the Qi site of the cytochrome bc1 complex (Complex III), thereby inhibiting ATP production.[2] They are particularly effective against Oomycete pathogens.[2]
-
Fluopicolide: This fungicide possesses a unique mode of action (FRAC Group 43) that involves the delocalization of spectrin-like proteins, which are crucial for maintaining the integrity of the fungal cell membrane and cytoskeleton.[4][5][6][7][8] This disruption leads to cell swelling and bursting.[4]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of Chesulfamide and the comparator fungicides against key plant pathogens. It is important to note that the experimental conditions and pathogen isolates may vary between studies, which should be considered when making direct comparisons.
Table 1: In Vitro Efficacy (EC₅₀) Against Botrytis cinerea
| Fungicide | Chemical Class | Mode of Action | EC₅₀ (µg/mL) | Pathogen Isolate(s) | Reference(s) |
| Chesulfamide (L13) | Sulfonamide | Not fully elucidated, no cross-resistance with major fungicides | 2.12 | B. cinerea | [1] |
| Procymidone | Dicarboximide | DMI - Demethylation inhibitor | 2.45 | B. cinerea | [1] |
| Fludioxonil | Phenylpyrrole | Signal transduction (disrupts osmotic regulation) | < 0.1 | B. cinerea | |
| Iprodione | Dicarboximide | DMI - Demethylation inhibitor | 0.18 - 0.78 | B. cinerea | [9] |
| Pyrimethanil | Anilinopyrimidine | Inhibits methionine biosynthesis | 50 | B. cinerea | |
| Boscalid | SDHI | Succinate dehydrogenase inhibitor | 0.7 - 8.6 | B. cinerea | [10] |
Table 2: In Vivo Efficacy of Chesulfamide (L13) against Fungicide-Resistant Botrytis cinerea in Pot Culture
| Target Pathogen Strain | Chesulfamide (L13) Control Effect (%) @ 187.5 g a.i./ha | Commercial Fungicide Control Effect (%) | Reference(s) |
| Carbendazim-resistant B. cinerea | 81.36 | 29.00 (Carbendazim @ 750 g a.i./ha) | [1] |
| Diethofencarb-resistant B. cinerea | 92.61 | 76.36 (Diethofencarb @ 267.9 g a.i./ha) | [1] |
| Iprodione-resistant B. cinerea | 78.27 | 2.36 (Iprodione @ 375 g a.i./ha) | [1] |
Table 3: Field Trial Efficacy of Chesulfamide (L13) against Tomato Gray Mold (Botrytis cinerea)
| Treatment | Application Rate (g a.i./ha) | Disease Index (Year 1) | Control Effect (%) (Year 1) | Disease Index (Year 2) | Control Effect (%) (Year 2) | Reference(s) |
| Chesulfamide (L13) | 450 | 9.88 | 83.00 | 11.25 | 81.33 | [11] |
| Iprodione | 750 | 29.83 | 48.72 | 33.75 | 43.92 | [11] |
| Untreated Control | - | 58.17 | - | 60.17 | - | [11] |
Table 4: In Vitro Efficacy (EC₅₀) of Comparator Fungicides Against Oomycetes
| Fungicide | Chemical Class | Mode of Action | EC₅₀ (µg/mL) | Pathogen Isolate(s) | Reference(s) |
| Cyazofamid | Cyanoimidazole | QiI - Quinone inside Inhibitor | 0.008 - 0.2 | Phytophthora infestans | |
| Amisulbrom | Sulfonamide | QiI - Quinone inside Inhibitor | 0.016 (zoospore release), 0.0002 (zoospore motility), 0.014 (cystospore germination) | Phytophthora infestans | [12] |
| Fluopicolide | Acylpicolide | Spectrin-like protein delocalization | 0.245 (metalaxyl-sensitive isolate), 0.222 (metalaxyl-resistant isolate) | Phytophthora capsici | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in this guide.
In Vitro Mycelial Growth Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a fungicide on fungal growth and for calculating the EC₅₀ value.
1. Fungal Isolate and Culture Preparation:
-
Isolates of the target pathogen (e.g., Botrytis cinerea) are obtained from infected plant tissues.
-
The fungus is purified by hyphal tip culture and maintained on Potato Dextrose Agar (PDA) slants at 4°C for further use.[14] For experiments, the fungus is grown on fresh PDA plates at 23-25°C in the dark for 5-7 days to produce actively growing mycelium.[15][16]
2. Fungicide Stock Solution and Amended Media Preparation:
-
The test fungicide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
The stock solution is serially diluted to create a range of concentrations.
-
Aliquots of each fungicide dilution are added to molten PDA (cooled to approximately 50-55°C) to achieve the desired final concentrations. An equivalent amount of the solvent is added to control plates.[17] The amended PDA is then poured into sterile Petri dishes.
3. Inoculation and Incubation:
-
Mycelial plugs (typically 5-6 mm in diameter) are taken from the leading edge of an actively growing fungal culture using a sterile cork borer.
-
One mycelial plug is placed in the center of each fungicide-amended and control plate, with the mycelial side facing down.[15]
-
The plates are sealed and incubated at the optimal temperature for the pathogen (e.g., 20-22°C for B. cinerea) in the dark.[17]
4. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., daily) until the colony in the control plates reaches a significant portion of the plate diameter.
-
The percentage of mycelial growth inhibition is calculated relative to the growth in the control plates.
-
The EC₅₀ value (the concentration of the fungicide that inhibits mycelial growth by 50%) is calculated using probit analysis or other suitable statistical software.[18]
In Vivo Field Efficacy Trial for Tomato Gray Mold
Field trials are essential to evaluate the performance of a fungicide under real-world conditions.
1. Experimental Design and Plot Setup:
-
The trial is conducted in a location with a history of high disease pressure for tomato gray mold.
-
A randomized complete block design is typically used with multiple replications (e.g., 3-4) for each treatment.
-
Tomato plants of a susceptible cultivar are transplanted into the plots. Standard agricultural practices for fertilization, irrigation, and insect control are followed.
2. Fungicide Application:
-
Fungicide treatments, including the test compound(s) at various application rates and a commercial standard, are prepared according to the manufacturer's recommendations. An untreated control group is also included.
-
Fungicides are applied as a foliar spray using a backpack sprayer or similar equipment to ensure thorough coverage of the plants.
-
Applications typically begin before the onset of disease or at the first sign of symptoms and are repeated at regular intervals (e.g., 7-10 days), depending on the disease pressure and the fungicide's properties.[19]
3. Inoculation (if necessary):
-
In some trials, to ensure uniform disease pressure, plants are artificially inoculated with a spore suspension of the pathogen. However, in areas with high natural inoculum, this may not be necessary.
4. Disease Assessment:
-
Disease severity is assessed periodically throughout the trial using a standardized rating scale (e.g., a 0-9 scale where 0 = no disease and 9 = severe disease).
-
The assessment is typically done by visually estimating the percentage of infected plant tissue (leaves, stems, and fruits) on a number of randomly selected plants within each plot.
-
The Area Under the Disease Progress Curve (AUDPC) can be calculated from the sequential disease severity data to provide an integrated measure of disease development over time.[20]
5. Data Analysis:
-
The collected data on disease severity and crop yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
-
The control effect of each fungicide treatment is calculated relative to the disease severity in the untreated control plots.
Signaling Pathways and Mode of Action
Understanding the biochemical pathways targeted by fungicides is critical for effective use and resistance management.
QiI Fungicides (Cyazofamid & Amisulbrom) Signaling Pathway
Cyazofamid and Amisulbrom inhibit the mitochondrial respiratory chain at Complex III. This disruption of the electron transport chain blocks the production of ATP, the primary energy currency of the cell, leading to fungal cell death.
Caption: QiI fungicides inhibit the mitochondrial electron transport chain at Complex III.
Fluopicolide Signaling Pathway
Fluopicolide has a distinct mode of action, causing the delocalization of spectrin-like proteins from the cell membrane. This leads to a loss of membrane integrity and ultimately cell lysis.
Caption: Fluopicolide disrupts the fungal cytoskeleton by delocalizing spectrin-like proteins.
Conclusion
This comparative guide highlights the potent and unique efficacy of the this compound-based fungicide, Chesulfamide, particularly against challenging pathogens like Botrytis cinerea. Its lack of cross-resistance with existing fungicides positions it as a valuable tool in integrated pest management and resistance management strategies. The comparator fungicides, Cyazofamid, Amisulbrom, and Fluopicolide, each offer distinct modes of action and are effective against specific pathogen groups, primarily oomycetes. The selection of an appropriate fungicide should be based on the target pathogen, local resistance patterns, and the principles of rotating fungicides with different modes of action to ensure long-term efficacy and sustainable disease control. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these compounds against a broader range of plant pathogens.
References
- 1. Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold [mdpi.com]
- 2. frac.info [frac.info]
- 3. Crop Protection Network [cropprotectionnetwork.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. researchgate.net [researchgate.net]
- 9. apsnet.org [apsnet.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. scispace.com [scispace.com]
- 14. chemijournal.com [chemijournal.com]
- 15. Evaluation in vitro and in vivo of biocontrol agents against tomato gray mold in postharvest | International Society for Horticultural Science [ishs.org]
- 16. Fast and easy bioassay for the necrotizing fungus Botrytis cinerea on poplar leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemijournal.com [chemijournal.com]
- 20. Efficacy of Biorational Products for Managing Diseases of Tomato in Greenhouse Production - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-(Trifluoromethyl)benzenesulfonamide Analogues: A Comparative Guide
The 2-(trifluoromethyl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The incorporation of the trifluoromethyl group significantly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogues, highlighting their therapeutic potential across different biological targets. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.
Comparative Biological Activities
Extensive research has demonstrated the versatility of the this compound core in targeting a range of enzymes and receptors. Analogues have shown significant activity as inhibitors of carbonic anhydrases, cholesteryl ester transfer protein (CETP), and secretory phospholipase A₂, as well as antagonists of the transient receptor potential vanilloid 1 (TRPV1).[4][5][6][7] Furthermore, derivatives incorporating this scaffold have been investigated for their potential as anticancer and antioxidant agents.[8][9]
Carbonic Anhydrase Inhibition
Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1][7] The SAR studies on trifluoromethyl-substituted benzenesulfonamides reveal that the fluorine substituents can enhance binding affinity and selectivity for different CA isoforms.[1] Tetrafluoro-substituted benzenesulfonamides, for instance, have been shown to be more effective CA inhibitors compared to their non-fluorinated counterparts.[7] These compounds exhibit potent inhibition of tumor-associated isoforms CA IX and XII, with inhibition constants in the low nanomolar to subnanomolar range, while showing moderate inhibition of cytosolic isoforms CA I and II.[7]
TRPV1 Antagonism
A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogues of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been investigated as potent antagonists of the human transient receptor potential vanilloid 1 (hTRPV1).[4] The analysis indicated that phenyl C-region derivatives generally exhibited better antagonism than the corresponding pyridine surrogates.[4] Notably, compounds 43 and 44S demonstrated exceptional potencies with Ki values of 0.3 nM against capsaicin-induced activation.[4]
CETP Inhibition
Trifluoromethylated aryl sulfonamides have emerged as novel inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in managing cardiovascular diseases.[6] SAR studies revealed that the addition of a fourth aromatic ring significantly improved the inhibitory activity, likely due to the hydrophobic nature of CETP.[6] Specifically, compounds with ortho-chloro, meta-chloro, and para-methyl substituents on this additional ring, such as 7d-7f , exhibited 100% inhibition at a 10 µM concentration.[6]
Anticancer and Other Activities
Derivatives of this compound have also been explored for their anticancer properties.[9] For example, novel trifluoromethylquinolines carrying a benzenesulfonamide moiety have shown promising in vitro activity against various cancer cell lines.[9] Additionally, N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide has been synthesized and evaluated for its antioxidant properties.[8] Another study reported the synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides as inhibitors of secretory phospholipase A₂, with N-[4,5-bis(trifluoromethyl)-2-pyridinyl]-4-trifluoromethylbenzenesulfonamide showing the highest activity with an IC50 value of 0.58 mM.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of selected this compound analogues.
Table 1: TRPV1 Antagonistic Activity
| Compound | Ki (CAP) (nM) |
| 43 | 0.3 |
| 44S | 0.3 |
Data extracted from a study on hTRPV1 antagonism.[4]
Table 2: CETP Inhibitory Activity
| Compound | % Inhibition at 10 µM |
| 7d | 100 |
| 7f | 100 |
| 7e | 100 |
| 6a-6g, 7a-7c, 7g | 2 - 72 |
Data from an in vitro evaluation of CETP inhibitory activity.[6]
Table 3: Secretory Phospholipase A₂ Inhibitory Activity
| Compound | IC50 (mM) |
| N-[4,5-bis(trifluoromethyl)-2-pyridinyl]-4-trifluoromethylbenzenesulfonamide (4i) | 0.58 |
Data from an in vitro assay against porcine pancreas secretory phospholipase A₂.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
hTRPV1 Antagonism Assay
The antagonistic activity of the compounds on human TRPV1 was determined using a calcium influx assay in HEK293 cells stably expressing hTRPV1. Cells were incubated with the test compounds at various concentrations before being challenged with a specific agonist, such as capsaicin. The intracellular calcium concentration was measured using a fluorescent calcium indicator (e.g., Fluo-4 AM). The inhibitory potency (Ki) was calculated from the concentration-response curves.
In Vitro CETP Inhibition Assay
The inhibition of CETP activity was measured using a fluorometric assay kit. The assay is based on the transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle, which is facilitated by CETP. The increase in fluorescence intensity is proportional to the CETP activity. The assay was performed by incubating recombinant human CETP with the donor and acceptor particles in the presence and absence of the test compounds. The percentage of inhibition was calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of the control.[6]
Secretory Phospholipase A₂ Inhibition Assay
The inhibitory activity against secretory phospholipase A₂ from porcine pancreas was determined using a colorimetric assay. The assay measures the enzymatic hydrolysis of a phospholipid substrate, resulting in the release of a free fatty acid. The amount of free fatty acid is quantified using a specific colorimetric reagent. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined from the dose-response curve.[5]
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts related to the SAR of this compound analogues.
Caption: General workflow for SAR studies of this compound analogues.
Caption: Key SAR findings for CETP inhibitors based on the this compound scaffold.
References
- 1. 2,3,6-Trifluorobenzenesulfonamide|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides as an inhibitor of secretory phospholipase A₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents to 2-(Trifluoromethyl)benzenesulfonamide for trifluoromethylation
A Comparative Guide to Alternative Reagents for Trifluoromethylation
The introduction of the trifluoromethyl (CF3) group is a pivotal strategy in modern medicinal chemistry and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While the user's initial query mentioned 2-(Trifluoromethyl)benzenesulfonamide, a comprehensive search of the chemical literature reveals that this compound is a stable building block used in the synthesis of larger molecules, rather than a reagent for donating a trifluoromethyl group.[1][2][3] Therefore, this guide will focus on a comparison of widely-used and well-established trifluoromethylating agents, using the historically significant and versatile Togni's Reagent II as a primary point of comparison.
Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they deliver: electrophilic ("CF3+"), nucleophilic ("CF3-"), or radical (•CF3). The choice of reagent is dictated by the substrate and the desired reaction pathway.
Electrophilic Trifluoromethylation Reagents
Electrophilic trifluoromethylating agents are effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[1] Key examples include hypervalent iodine compounds (Togni's reagents) and sulfonium salts (Umemoto's reagents).[4][5]
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni's Reagent I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope.[1] | Can be more expensive than other options.[1] |
| Sulfonium Salts | Umemoto's Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles.[1][4] | Can require harsher conditions; some derivatives are less stable.[1] |
| Sulfoximine Salts | Shibata's Reagent | β-ketoesters | Shelf-stable and commercially available.[1] | Less extensively studied compared to Togni and Umemoto reagents.[1] |
Performance Data: Trifluoromethylation of β-Ketoesters
| Reagent | Substrate | Yield (%) | Reference |
| Togni's Reagent I | Ethyl 2-oxocyclohexanecarboxylate | 85 | [1] |
| Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | 92 | [1] |
| Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [1] |
Nucleophilic Trifluoromethylation Reagents
Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group into carbonyl compounds and their derivatives. The most prominent reagent in this class is the Ruppert-Prakash reagent (TMSCF3).[1]
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Organosilicon | Ruppert-Prakash Reagent (TMSCF3) | Aldehydes, ketones, imines | Widely used, commercially available, high yields.[1] | Requires a fluoride or alkoxide initiator.[1] |
| Fluoroform-derived | 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | Non-enolizable carbonyl compounds | Stable, synthesized from environmentally benign fluoroform.[6] | Requires heating for some substrates.[6] |
| Borazine Adducts | Recyclable borazine-CF3 adducts | Wide variety of organic compounds | High-yielding, uses inexpensive bases, recyclable. | Less commercially available. |
Performance Data: Trifluoromethylation of Carbonyls
| Reagent | Substrate | Yield (%) | Reference |
| Ruppert-Prakash Reagent (TMSCF3) | Benzaldehyde | 95 | [1] |
| 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | Benzophenone | 92 | [6] |
Radical Trifluoromethylation Reagents
Radical trifluoromethylation is particularly useful for the functionalization of arenes and heteroarenes. These reactions are often initiated by an oxidant or by photoredox catalysis.
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Sulfinate Salts | Langlois Reagent (CF3SO2Na) | Arenes, heteroarenes | Inexpensive, easy to handle solid.[7] | Requires an oxidant (e.g., tBuOOH).[1] |
| Perfluoroalkyl Iodides | CF3I | Alkenes, arenes | Generates •CF3 under thermal or photochemical conditions. | Gaseous reagent, can be difficult to handle. |
| Persistent Radicals | Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR) | Aromatic compounds | Stable at room temperature, decomposes to •CF3 upon heating.[3] | Can lead to mixtures of regioisomers.[3] |
Performance Data: Trifluoromethylation of Arenes
| Reagent | Substrate | Yield (%) | Reference |
| Langlois Reagent | 4-tert-butylpyridine | 75 | [1] |
| Togni's Reagent I (photoredox) | Arene | Low to no yield | [1] |
| Umemoto's Reagent (photoredox) | Arene | Low to no yield | [1] |
Experimental Protocols
Electrophilic Trifluoromethylation of Indole with Togni's Reagent II
This protocol describes the direct C-H trifluoromethylation of indole.[1]
-
Materials: Indole, Togni's Reagent II, Dichloromethane (DCM), Inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
-
Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
This protocol outlines the trifluoromethylation of an aldehyde.[1]
-
Materials: Benzaldehyde, Ruppert-Prakash Reagent (TMSCF3), Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Anhydrous tetrahydrofuran (THF), Inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).
-
Slowly add the TBAF solution (0.1 mmol).
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the residue by column chromatography to yield the α-trifluoromethyl alcohol.
-
Radical Trifluoromethylation of an Arene with Langlois Reagent
This protocol describes the trifluoromethylation of an aromatic compound.[1]
-
Materials: Arene (e.g., 4-tert-butylpyridine), Langlois Reagent (CF3SO2Na), tert-Butyl hydroperoxide (tBuOOH), Dichloromethane (CH2Cl2), Water.
-
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.
-
Conclusion
The field of trifluoromethylation offers a diverse toolkit for chemists to introduce the CF3 group into a wide array of molecules. Electrophilic reagents like Togni's and Umemoto's are well-suited for nucleophilic substrates, while the Ruppert-Prakash reagent remains a workhorse for the nucleophilic trifluoromethylation of carbonyls. For the functionalization of arenes and heteroarenes, radical methods employing reagents such as the Langlois reagent provide a powerful alternative. The selection of the optimal reagent will depend on the specific substrate, desired reactivity, and reaction conditions. This guide provides a starting point for researchers to navigate the landscape of available trifluoromethylating agents and select the most appropriate method for their synthetic challenges.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1869-24-5 [chemicalbook.com]
- 4. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. Synthesis of α-trifluoromethyl sulfides through fluorosulfuration of gem-difluoroalkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. 2-(Trifluoromethyl)benzenesulfonate | C7H4F3O3S- | CID 21954560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the Anti-Inflammatory Effects of 2-(Trifluoromethyl)benzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of 2-(Trifluoromethyl)benzenesulfonamide derivatives against other alternatives, supported by experimental data. The information is curated for researchers, scientists, and drug development professionals to facilitate further research and development in this critical area of pharmacology.
Introduction
This compound derivatives are a class of organic compounds that have garnered significant attention for their potent anti-inflammatory properties. A prominent member of this class is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds. This guide delves into a comparative analysis of their anti-inflammatory effects, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying biological pathways.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro and in vivo anti-inflammatory activity of selected this compound derivatives and other relevant sulfonamides, compared with established anti-inflammatory drugs.
In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Celecoxib | 15 | 0.04 | 375 | - |
| Derivative 6b | >10 | 0.04 | >250 | Celecoxib |
| Derivative 6j | >10 | 0.04 | >250 | Celecoxib |
| Derivative 6e | >10 | 0.05 | >200 | Celecoxib |
| Pyridazine Sulphonate 7a | 10.4 | 0.05 | 208 | Celecoxib |
| Pyridazine Sulphonate 7b | 12.6 | 0.06 | 210 | Celecoxib |
| Indomethacin | 0.1 | 1.8 | 0.05 | - |
| Diclofenac | 1.1 | 0.2 | 5.5 | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
In Vitro Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference Compound |
| Celecoxib | 10 | Significant Inhibition | Significant Inhibition | - |
| Hesperetin Derivative 41 | 10 | More Potent than Celecoxib | More Potent than Celecoxib | Celecoxib |
| Hesperetin Derivative 42 | 10 | More Potent than Celecoxib | More Potent than Celecoxib | Celecoxib |
| Compound 16 | 7.70 (IC50) | Significant Reduction | Significant Reduction | - |
| Aucubin | 0.101 (IC50, µg/mL) | 73 ± 4.3 | - | - |
| Aucubin | 0.19 (IC50, µg/mL) | - | 88.8 ± 5 | - |
In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference Compound |
| Celecoxib | 10 | 57.14 | 5 | - |
| Derivative 3k | 20 | More Active than Celecoxib | 3 and 5 | Celecoxib |
| Derivative 3l | 20 | More Active than Celecoxib | 3 and 5 | Celecoxib |
| Derivative 3m | 20 | More Potent than Celecoxib | 5 | Celecoxib |
| 1,3,5-Triazine Derivative 1 | 200 | 96.31 | 4 | Indomethacin (57.66%) |
| 1,3,5-Triazine Derivative 3 | 200 | 99.69 | 4 | Indomethacin (57.66%) |
| Indomethacin | 10 | 57.66 | 4 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Enzyme and Substrate Preparation : Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Incubation : The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX enzyme in a buffer solution (e.g., Tris-HCl) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Measurement : After a set incubation time (e.g., 10 minutes), the reaction is terminated. The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
-
Cell Culture : Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Cells are seeded into multi-well plates at a specific density (e.g., 1 x 10^6 cells/mL) and allowed to adhere overnight.
-
Treatment : The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.
-
Incubation : The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement : The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis : The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
-
Animal Model : Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Compound Administration : The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib).
-
Induction of Edema : One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume : The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis : The percentage inhibition of paw edema is calculated for each group relative to the carrageenan-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in inflammation and the workflows of the experimental protocols.
Caption: Workflow for the In Vitro COX Inhibition Assay.
Caption: Workflow for the LPS-Stimulated Macrophage Assay.
Caption: NF-κB Signaling Pathway and Inhibition.
Caption: MAPK Signaling Pathway and Inhibition.
Conclusion
This compound derivatives, exemplified by Celecoxib and novel synthetic analogs, demonstrate potent and selective anti-inflammatory activity. Their primary mechanism of action involves the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. Furthermore, evidence suggests that these compounds can modulate crucial inflammatory signaling pathways, including NF-κB and MAPK, by inhibiting the nuclear translocation of p65 and the phosphorylation of p38 MAPK, respectively. This multi-faceted approach to suppressing inflammation underscores their therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the continued research and development of this promising class of anti-inflammatory agents. Further investigations into the structure-activity relationships and the precise molecular interactions within these signaling pathways will be instrumental in designing next-generation anti-inflammatory drugs with enhanced efficacy and safety profiles.
Validation of 2-(Trifluoromethyl)benzenesulfonamide as a Pharmacophore for Specific Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)benzenesulfonamide scaffold is a key pharmacophore in modern medicinal chemistry. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the benzenesulfonamide moiety provides a versatile scaffold for molecular interactions. This guide provides a comparative analysis of the potential of this compound as a pharmacophore for three specific and highly relevant biological targets: Urate Transporter 1 (URAT1), Cholesteryl Ester Transfer Protein (CETP), and Cyclooxygenase-2 (COX-2).
While this compound is primarily utilized as a synthetic building block, its structural motifs are present in numerous potent and selective inhibitors. This guide summarizes the available quantitative data for derivatives of this compound and compares their activity with established drugs targeting these enzymes. Detailed experimental protocols for key validation assays are also provided to support further research and development.
Target I: Urate Transporter 1 (URAT1)
URAT1 is a crucial transporter in the kidney responsible for the reabsorption of uric acid. Its inhibition is a primary therapeutic strategy for the treatment of hyperuricemia and gout. A patent application has identified derivatives of this compound as potent URAT1 inhibitors.[1]
Comparative Efficacy of URAT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for known URAT1 inhibitors, which can serve as a benchmark for evaluating new compounds based on the this compound scaffold. While specific IC50 values for the parent this compound are not publicly available, the patent literature indicates that its derivatives show significant inhibitory activity.[1]
| Compound | Target | IC50 (µM) | Comments |
| Benzbromarone | Human URAT1 | 0.425[2][3] | A potent but hepatotoxic uricosuric agent. |
| Lesinurad | Human URAT1 | 3.53[4] | A selective URAT1 inhibitor. |
| Dotinurad | Human URAT1 | 0.0372[5] | A selective URAT1 inhibitor. |
| Probenecid | Human URAT1 | 13.23[4] | An older, less potent uricosuric agent. |
| This compound Derivatives | Human URAT1 | Stated to have "obvious inhibition effect"[1] | Specific IC50 values for derivatives are not detailed in the patent. |
Experimental Protocol: URAT1 Inhibition Assay
A common method for assessing URAT1 inhibition involves measuring the uptake of a radiolabeled substrate, such as [14C]-uric acid, in cells expressing the human URAT1 transporter.
Workflow for URAT1 Inhibition Assay
Caption: Workflow for a cell-based URAT1 inhibition assay.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter are cultured in appropriate media.
-
Compound Preparation: Test compounds, including this compound derivatives and reference inhibitors, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cell monolayers are washed with a pre-warmed buffer.
-
Cells are pre-incubated with the test compounds or vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.
-
The uptake reaction is initiated by adding a solution containing [14C]-uric acid.
-
After a short incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
-
Detection:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Target II: Cholesteryl Ester Transfer Protein (CETP)
CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a strategy to raise HDL cholesterol levels. Research has shown that trifluoromethylated aryl sulfonamides can act as novel CETP inhibitors.
Comparative Efficacy of CETP Inhibitors
The following table presents the IC50 values for established CETP inhibitors, providing a basis for comparison with novel sulfonamide derivatives. While direct data for this compound is unavailable, related structures have shown potent activity.
| Compound | Target | IC50 (nM) | Comments |
| Anacetrapib | Human CETP | 7.9 - 11.8[6] | A potent CETP inhibitor that has undergone extensive clinical trials. |
| Obicetrapib | Human CETP | Not explicitly stated, but potent in vivo effects observed.[7] | A new generation CETP inhibitor currently in late-stage clinical development. |
| Trifluoromethyl Benzamide Derivative (9c) | Human CETP | 1,030[8] | A derivative with a trifluoromethyl group showing potent CETP inhibition. |
| Fluorinated Diaryl Sulfonamide (6t) | Human CETP | 18,300[9] | A sulfonamide derivative with demonstrated CETP inhibitory activity. |
Experimental Protocol: CETP Inhibition Assay
A common in vitro method for measuring CETP activity is a fluorescence-based assay that monitors the transfer of a fluorescently labeled lipid from a donor to an acceptor particle.
Workflow for Fluorometric CETP Inhibition Assay
Caption: Workflow for a fluorometric CETP inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a fluorescently labeled donor lipoprotein (e.g., HDL), and an acceptor lipoprotein (e.g., LDL). Recombinant human CETP is used as the enzyme source.
-
Inhibitor Preparation: Serially dilute the test compounds and reference inhibitors in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the CETP enzyme solution and the test inhibitor dilutions. Include controls without inhibitor (100% activity) and without CETP (background).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the donor and acceptor lipoproteins to all wells to start the transfer reaction.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The transfer of the fluorescent lipid from the donor to the acceptor results in a change in fluorescence intensity.
-
Data Analysis: The rate of the reaction is determined from the linear phase of the kinetic curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Target III: Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. The blockbuster drug Celecoxib features a trifluoromethyl and a benzenesulfonamide moiety, highlighting the potential of the this compound pharmacophore for this target.
Comparative Efficacy of COX-2 Inhibitors
The following table provides the IC50 values for Celecoxib and other benzenesulfonamide derivatives against COX-2, which can be used to evaluate the potential of new compounds.
| Compound | Target | IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | Human COX-2 | 0.04 - 0.05[10][11][12] | >375[11] |
| Benzenesulfonamide Derivative (8a) | COX-2 | 0.1[13] | >1000[13] |
| Pyrazole-based Benzenesulfonamide (14e) | COX-2 | 0.17[14] | High |
| 1,2,3-Triazole Tethered Benzenesulfonamide (6b) | Human COX-2 | 0.04[15] | 329[15] |
Experimental Protocol: COX-2 Inhibition Assay
A widely used method for determining COX-2 inhibitory activity is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-2.
Signaling Pathway of COX-2 in Inflammation
Caption: Simplified signaling pathway of COX-2 in inflammation.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 is used as the enzyme source. Arachidonic acid is the substrate.
-
Inhibitor Preparation: Test compounds and a reference inhibitor (e.g., Celecoxib) are prepared in a suitable solvent and serially diluted.
-
Assay Procedure:
-
In a 96-well plate, the COX-2 enzyme is pre-incubated with the test compounds or vehicle control in an appropriate buffer containing necessary cofactors (e.g., hematin, epinephrine) for a specified time (e.g., 10-15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2-5 minutes) at 37°C.
-
The reaction is terminated by the addition of an acid solution.
-
-
Detection:
-
The amount of PGE2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined from the dose-response curves using non-linear regression.
-
This comparative guide provides a framework for the validation of this compound as a pharmacophore for URAT1, CETP, and COX-2. The provided data and protocols can aid researchers in the design and execution of experiments to further explore the potential of this versatile chemical scaffold in drug discovery.
References
- 1. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]
- 2. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Obicetrapib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 15. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Trluoromethyl)benzenesulfonamide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(Trluoromethyl)benzenesulfonamide, aligning with standard safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of 2-(Trluoromethyl)benzenesulfonamide should be conducted in a well-ventilated area or under a chemical fume hood.[2][3] In case of accidental contact, rinse the affected area with plenty of water.[1][2] For spills, sweep the solid material and place it into a suitable, closed container for disposal.[1][2]
Disposal Procedures for 2-(Trluoromethyl)benzenesulfonamide
The primary and recommended method for the disposal of 2-(Trluoromethyl)benzenesulfonamide is through an approved waste disposal plant.[1][4] It is crucial to adhere to all federal, state, and local environmental regulations.[2][5]
Step 1: Waste Collection
-
Collect waste 2-(Trluoromethyl)benzenesulfonamide in a designated, properly labeled, and sealed hazardous waste container.[6]
-
Ensure the container is compatible with the chemical and stored away from incompatible materials.[2][6]
Step 2: Chemical Incineration (Alternative Method)
-
An alternative disposal method involves dissolving or mixing the material with a combustible solvent.[2]
-
This mixture can then be burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts.[2]
-
Hazardous decomposition products that can be generated during combustion include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides.[2][3]
Step 3: Disposal of Empty Containers
-
Empty containers that held 2-(Trluoromethyl)benzenesulfonamide must also be treated as hazardous waste.
-
Thoroughly empty the container of any remaining solid material.[6]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6]
-
For containers of highly toxic chemicals, the first three rinses must be collected for hazardous waste disposal.[6]
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.
Quantitative Data Summary
| Property | Value |
| Physical State | Solid (Crystal - Powder)[2] |
| Color | White - Almost white[2] |
| Melting Point | 190°C[2] |
| Solubility in Water | Soluble[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(Trluoromethyl)benzenesulfonamide.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. bg.cpachem.com [bg.cpachem.com]
Comprehensive Safety and Handling Guide for 2-(Trifluoromethyl)benzenesulfonamide
This guide provides essential safety, handling, and disposal protocols for 2-(Trifluoromethyl)benzenesulfonamide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1869-24-5 | [3][4] |
| Molecular Formula | C₇H₆F₃NO₂S | [3][5] |
| Molecular Weight | 225.19 g/mol | [3][5] |
| Melting Point | 180 - 184 °C (356 - 363.2 °F) | [4][5] |
| Appearance | White to almost white powder to crystal | [1][2] |
| Solubility | Soluble in Methanol | [2] |
| Storage Temperature | Room Temperature, sealed in a dry place | [2][6] |
Hazard Identification and Safety Precautions
While many reports indicate this chemical does not meet GHS hazard criteria, some suppliers classify it as harmful if swallowed and a potential irritant.[3][4][7] The toxicological properties have not been fully investigated.[4] Therefore, it is crucial to handle it with care, assuming it has unknown hazards.[8]
| Hazard Class | Classification & Precautionary Statements | Reference |
| Acute Oral Toxicity | Warning: Harmful if swallowed. (Category 4) P264: Wash face, hands, and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [4][5] |
| Skin Corrosion/Irritation | May cause skin irritation. P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. | [7] |
| Eye Damage/Irritation | May cause serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Stability | Stable under normal conditions. | [4] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.[9] The following equipment should be used when handling this compound.
| Protection Type | Recommended Equipment | Reference |
| Eye and Face | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[4][10] | [4][6][10] |
| Hand | Chemical-resistant gloves (e.g., disposable nitrile gloves). For prolonged contact, consult the manufacturer's resistance guide.[4][6][9] | [4][6][9] |
| Body | A fully buttoned laboratory coat and protective clothing to prevent skin exposure.[4][6][9] | [4][6][9] |
| Respiratory | A NIOSH/MSHA-approved or European Standard EN 149 respirator should be used if working outside a fume hood, if dust is generated, or if irritation is experienced.[4][6] | [4][6] |
| Foot | Closed-toe shoes that cover the entire foot.[9] | [9] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. Always handle this compound in accordance with good industrial hygiene and safety practices.[6]
Experimental Protocol: Step-by-Step Handling
-
Preparation: Before starting work, ensure all required PPE is available and in good condition. Confirm that a chemical fume hood is functioning correctly and an emergency eyewash station and safety shower are accessible.
-
Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[8] Use a local exhaust system if dust is likely to be generated.[8]
-
Weighing and Transfer: To prevent dust dispersion, weigh the solid compound carefully.[8] Use a spatula for transfers and avoid creating dust clouds.[6] For transfers, consider using a contained system or a glove bag for larger quantities.
-
During Use: Keep the container tightly closed when not in use.[4][6] Avoid contact with skin, eyes, and clothing.[8] Prevent ingestion and inhalation.[4] Do not eat, drink, or smoke in the work area.[4]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][8] Decontaminate all work surfaces and equipment used.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
-
General Advice: If symptoms persist, consult a physician.[4][6]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] If eye irritation persists, seek medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.[7]
-
Inhalation: Move the person to fresh air.[4][6] If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration.[6] Get medical attention if symptoms occur.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[4] Call a POISON CENTER or doctor if you feel unwell.[4] Do NOT induce vomiting.[11]
-
Evacuate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[6]
-
Wear PPE: Use full personal protective equipment, including respiratory protection, during cleanup.[6]
-
Contain Spill: Prevent further leakage if it is safe to do so.[6] For powder spills, cover with a plastic sheet or tarp to minimize the spread of dust.[6]
-
Clean Up: Mechanically take up the spilled material (e.g., sweep or vacuum) and place it into a suitable, labeled, and closed container for disposal.[4][6] Avoid actions that create dust.[6]
-
Decontaminate: Thoroughly clean the contaminated surface after material pickup.[6]
Disposal Plan
Chemical waste must be managed to ensure safety and environmental protection.
Protocol for Waste Disposal
-
Classification: Waste generators must determine if the chemical waste is classified as hazardous. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[6][12]
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, clearly labeled, and sealed container.
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[4][6] One possible method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not dispose of it with household garbage or allow it to reach the sewage system.[7]
Chemical Handling Workflow
The following diagram illustrates the complete lifecycle for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 1869-24-5 [m.chemicalbook.com]
- 3. This compound | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 1869-24-5 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. trimaco.com [trimaco.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

